Sodium 4-hydroxy-3,3-dimethylbutanoate
Description
Properties
IUPAC Name |
sodium;4-hydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMFSZGFPECGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 86126-08-1)
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of aliphatic building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Sodium 4-hydroxy-3,3-dimethylbutanoate (often referenced under the free acid CAS 86126-08-1 or the sodium salt CAS 2108576-19-6) is a highly versatile bifunctional building block[1]. Featuring both a terminal hydroxyl group and a carboxylate moiety separated by a gem-dimethyl-substituted carbon, this compound serves as a foundational precursor for advanced active pharmaceutical ingredients (APIs). This guide explores its structural logic, mechanistic applications, and provides field-proven protocols for its handling and synthetic integration.
Physicochemical Properties & Structural Logic
The utility of Sodium 4-hydroxy-3,3-dimethylbutanoate lies in its unique structural topology. The presence of the gem-dimethyl group at the C3 position introduces significant steric bulk, which fundamentally alters the molecule's conformational landscape.
Quantitative Data Summary
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | Sodium 4-hydroxy-3,3-dimethylbutanoate |
| CAS Registry Number | 86126-08-1 (Free Acid) / 2108576-19-6 (Sodium Salt) |
| Molecular Formula | C6H11NaO3 |
| Molecular Weight | 154.14 g/mol [1] |
| SMILES | CC(C)(CO)CC(=O)[O-].[Na+] |
| InChIKey | FZGMFSZGFPECGG-UHFFFAOYSA-M[1] |
| Physical State | Solid (Room Temperature)[1] |
| Purity Standard | ≥ 95.0%[1] |
The Causality of the Salt Form
A common question in synthesis planning is why this building block is commercially supplied and stored as a sodium salt rather than the free acid. The causality is rooted in kinetic stability. The free acid (4-hydroxy-3,3-dimethylbutanoic acid) is highly prone to spontaneous intramolecular esterification (lactonization) to form dihydro-4,4-dimethylfuran-2(3H)-one. This cyclization is drastically accelerated by the Thorpe-Ingold effect [2]. By storing the compound as a carboxylate salt, the nucleophilicity of the hydroxyl group is preserved, and lactonization is thermodynamically and kinetically suppressed.
Mechanistic Role in Medicinal Chemistry
The strategic placement of the gem-dimethyl group is not merely a structural spacer; it is an active design element used to modulate biological activity[3].
The Thorpe-Ingold Effect & Metabolic Stability
The gem-dimethyl substitution expands the local steric bulk via van der Waals repulsion, compressing the internal C-C-C bond angles (the Thorpe-Ingold effect)[2]. In drug design, this conformational restriction reduces the rotational entropy of the molecule, essentially "pre-organizing" the pharmacophore into its bioactive conformation[3]. Furthermore, the steric hindrance at the C3 position effectively blocks metabolic degradation pathways, such as β-oxidation by CYP450 enzymes, thereby extending the drug's half-life.
Mechanistic logic of the gem-dimethyl group in enhancing drug stability and target affinity.
Field-Proven Applications
-
HCV NS5A Inhibitors: Derivatives of this building block, such as (S)-benzyl 2-(tert-butoxycarbonylamino)-4-hydroxy-3,3-dimethylbutanoate, have been utilized in the synthesis of synergistic combinations for Hepatitis C virus treatments[4].
-
BH3 Mimetics (Pro-apoptotic Agents): The framework is used to synthesize 3,6-diamino-pyridazin-3-yl derivatives, which disrupt the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family members[5].
-
ISRIB Prodrugs: tert-butyl 4-hydroxy-3,3-dimethylbutanoate is employed in the development of prodrug modulators of the integrated stress pathway, targeting the eIF2B dimer conformation[6].
Experimental Workflows: Synthesis & Functionalization
To utilize Sodium 4-hydroxy-3,3-dimethylbutanoate effectively, chemists must navigate the risk of lactonization during functionalization. The workflow below illustrates the logic of in situ trapping.
Synthetic workflow for CAS 86126-08-1 highlighting kinetic trapping to prevent lactonization.
Protocol: Controlled Esterification (Self-Validating System)
Objective: Convert the stable sodium salt into a reactive methyl ester while kinetically outcompeting spontaneous lactonization.
Methodology:
-
Preparation: Suspend 1.0 equivalent of Sodium 4-hydroxy-3,3-dimethylbutanoate in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent, while the aprotic solvent maintains the nucleophilicity of the carboxylate.
-
-
Activation: Add 1.5 equivalents of methyl iodide (MeI) and 0.1 equivalents of tetrabutylammonium iodide (TBAI).
-
Causality: TBAI acts as a phase-transfer catalyst, accelerating the nucleophilic attack of the insoluble carboxylate salt on MeI, ensuring the reaction outpaces any background degradation.
-
-
Reaction: Stir the suspension at 25°C for 12 hours.
-
Validation Check 1: Monitor via TLC (KMnO₄ stain). The product ester will appear as a distinct spot (Rf ~0.6 in 1:1 Hexane/EtOAc), whereas the unreacted salt remains fixed at the baseline.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the water bath temperature below 30°C to prevent volatilization of the low-molecular-weight ester.
Analytical Validation & Quality Control
To ensure the integrity of the building block (specifically, confirming that the gem-dimethyl group has not rearranged and the hydroxyl remains intact), the following self-validating analytical checks must be performed on the isolated ester:
-
¹H NMR (CDCl₃, 400 MHz):
-
Validation Check 2: Look for a sharp, highly integrated singlet at ~0.95 ppm (6H) . This confirms the intact gem-dimethyl group.
-
The ester methoxy group will appear as a singlet at ~3.67 ppm (3H) [5].
-
The terminal methylene adjacent to the hydroxyl will appear as a singlet at ~3.40 ppm (2H) .
-
The retention of the hydroxyl proton (often a broad singlet at ~2.5 ppm, exchangeable with D₂O) definitively proves that lactonization did not occur.
-
-
IR Spectroscopy: The presence of a strong, broad absorption band at ~3300–3400 cm⁻¹ (O-H stretch) and a sharp band at ~1735 cm⁻¹ (C=O ester stretch) validates the acyclic structure.
References
Sources
- 1. sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6 [sigmaaldrich.com]
- 2. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. WO2015005901A1 - Combinations of hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 5. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 6. US20220251123A1 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]
The Central Role of Pantoate (4-Hydroxy-3,3-dimethylbutanoate) in Pantothenic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenic acid, also known as vitamin B5, is an essential nutrient and the universal precursor for the biosynthesis of Coenzyme A (CoA), a cofactor fundamental to a myriad of metabolic reactions. While animals must acquire pantothenic acid from their diet, most bacteria, fungi, and plants synthesize it de novo. This biosynthetic pathway represents a validated and promising target for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive examination of the biosynthesis and utilization of D-pantoate (the biologically active anion of 4-hydroxy-3,3-dimethylbutanoic acid), a pivotal intermediate in this pathway. We will dissect the enzymatic steps that form and consume pantoate, detail the kinetics and mechanisms of the key enzymes involved, provide field-proven experimental protocols for their study, and discuss the pathway's regulation. This document serves as a core resource for researchers seeking to understand and exploit this essential metabolic route for scientific and therapeutic advancement.
The Significance of Pantothenic Acid and Coenzyme A
Pantothenic acid is a water-soluble B vitamin whose name is derived from the Greek word pantothen, meaning "from everywhere," as it is found in small quantities in nearly all foods.[1] Its biological importance is not as a standalone molecule but as the central structural component of Coenzyme A (CoA) and acyl carrier protein (ACP).[2][3][4]
CoA is an indispensable cofactor in all domains of life, functioning as a carrier of acyl groups, most notably as acetyl-CoA.[4][5] This role places it at the heart of cellular metabolism, including:
-
The synthesis and degradation of fatty acids.[2]
-
The operation of the tricarboxylic acid (TCA) cycle for energy production.[2][5]
-
The biosynthesis of phospholipids, steroids, and neurotransmitters.[2][3]
Given its central role, the biosynthesis of CoA and its precursor, pantothenic acid, is essential for cellular viability. The enzymes in this pathway, being distinct from or absent in mammals, are attractive targets for antimicrobial drug discovery.[6][7][8]
The Biosynthetic Pathway to Pantothenic Acid
The de novo synthesis of pantothenic acid occurs via two converging branches that produce the precursors D-pantoate and β-alanine, which are then condensed.[2][9] This guide focuses on the pantoate branch, where 4-hydroxy-3,3-dimethylbutanoate is formed.
Step 1: Formation of α-Ketopantoate
The pathway begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine.[6]
-
Enzyme: Ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene.[9][10][11]
-
Reaction: KPHMT catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding α-ketopantoate (also known as 2-dehydropantoate).[7][10][11]
-
Causality and Regulation: This is the first committed step in pantoate synthesis.[11] The enzyme exhibits end-product inhibition by its product, α-ketopantoate, providing a localized level of metabolic control.[2]
Step 2: The Critical Reduction to Pantoate
The keto group of α-ketopantoate is reduced to a hydroxyl group to form D-pantoate, the molecule at the core of this guide.
-
Enzyme: Ketopantoate reductase (KPR), encoded by the panE gene (in many organisms, such as E. coli).[2][12][13]
-
Reaction: KPR catalyzes the stereospecific, NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate.[12] This reaction is physiologically favorable and essentially irreversible, driving the pathway forward.[12]
Caption: The Pantothenic Acid Biosynthetic Pathway.
Mechanistic Insights (E. coli KPR): The kinetic mechanism of E. coli KPR has been thoroughly characterized and follows an ordered sequential model.[12] First, the cofactor NADPH binds to the enzyme, followed by the substrate α-ketopantoate. After the hydride transfer, D-pantoate is released, followed by the release of NADP+.[12] Mutagenesis studies have identified key active site residues:
-
Lys176: Functions as the general acid, donating a proton to the carbonyl oxygen of the substrate.[2][14]
-
Glu256: Plays a crucial role in binding the substrate.[2][14]
While the E. coli enzyme is a monomer, KPR from Staphylococcus aureus is a dimer that exhibits positive cooperativity with respect to NADPH binding, suggesting a more complex regulatory mechanism.[15]
Step 3: Utilization of Pantoate in the Final Condensation
In the final step of the pathway, the two precursor branches merge.
-
Enzyme: Pantothenate synthetase (PS), encoded by the panC gene.[2][7]
-
Reaction: PS catalyzes the ATP-dependent condensation of D-pantoate with β-alanine to form pantothenate.[2][7]
-
Mechanism: The reaction proceeds via a pantoyl-adenylate intermediate. ATP first activates the carboxyl group of pantoate, which is then susceptible to nucleophilic attack by the amino group of β-alanine to form the final amide bond.[2][7]
Experimental Methodologies
To empower researchers in this field, we provide validated protocols for studying the key enzyme responsible for pantoate synthesis.
Protocol: Spectrophotometric Assay of Ketopantoate Reductase (KPR) Activity
This protocol is a self-validating system for quantifying KPR activity by monitoring the consumption of its cofactor, NADPH.
Principle: The activity of KPR is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (Molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5. Prepare and store at 4°C. The optimal pH should be confirmed as it can vary between species.[12]
-
NADPH Stock Solution: 10 mM NADPH in assay buffer. Prepare fresh and keep on ice, protected from light.
-
Substrate Stock Solution: 50 mM α-ketopantoate (calcium or sodium salt) in assay buffer. Store at -20°C.
-
Enzyme Sample: Purified recombinant KPR or a clarified cell lysate containing the enzyme, diluted in assay buffer to a concentration that gives a linear reaction rate for at least 60-90 seconds.
-
-
Assay Procedure:
-
Set a UV/Vis spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a 1 mL quartz cuvette, prepare the reaction mixture (final volume = 1 mL):
-
880 µL Assay Buffer
-
100 µL of 10 mM NADPH (final concentration: 1 mM)
-
10 µL of Enzyme Sample
-
-
Mix gently by pipetting and incubate for 2 minutes to record the background rate of NADPH oxidation (enzyme-only control).
-
Initiate the reaction by adding 10 µL of 50 mM α-ketopantoate (final concentration: 0.5 mM).
-
Immediately mix and begin recording the decrease in absorbance at 340 nm for 2-3 minutes.
-
-
Data Analysis & Validation:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Control Validation: The rate of the reaction must be significantly higher than the background rate recorded before adding the substrate. A "no-enzyme" control should also be run to ensure there is no non-enzymatic reduction of the substrate.
-
Enzyme Activity Calculation:
-
Activity (µmol/min or U) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm))
-
Where ε = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
-
Specific Activity (U/mg) = Activity (U) / Amount of protein (mg) in the assay.
-
Caption: Experimental Workflow for KPR Activity Assay.
Data Summary: Enzyme Kinetics
The kinetic properties of KPR vary across different species, which can be critical information for designing specific inhibitors.
| Enzyme Source | Cofactor | Kₘ (NAD(P)H) | Kₘ (α-Ketopantoate) | k_cat | Reference(s) |
| Escherichia coli | NADPH | 15 µM | 11 µM | 33 s⁻¹ | [12] |
| Staphylococcus aureus | NADPH | 110 µM | 0.23 µM | 1.8 s⁻¹ | [15] |
| Thermococcus kodakarensis | NADH | 25 µM | 110 µM | 108 s⁻¹ | [16] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature) and should be interpreted in the context of the cited study.
Concluding Remarks
Sodium 4-hydroxy-3,3-dimethylbutanoate, or pantoate, is not merely an intermediate; it is the product of a critical, physiologically irreversible reduction step that commits carbon flux towards the synthesis of pantothenic acid. The enzyme responsible for its formation, ketopantoate reductase (KPR), is a validated target for therapeutic intervention. Its mechanism, which involves a conserved general acid catalyst, and its varied quaternary structures and kinetic profiles across species, offer multiple avenues for the rational design of selective inhibitors. A thorough understanding of the causality behind the formation and consumption of pantoate is therefore essential for any research program aimed at modulating the CoA biosynthetic pathway.
References
-
Geerlof, A., Lewendon, A., & Shaw, W. V. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 7(1). [Link]
-
National Center for Biotechnology Information. (2024). Biosynthesis of Pantothenic Acid and Coenzyme A. PMC. [Link]
-
Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]
-
Wikipedia contributors. (2024). Pantothenic acid. Wikipedia. [Link]
-
North, E. J., et al. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 609948. [Link]
-
Butt, T. R., et al. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(38), 5055-5066. [Link]
-
Wayne, K. J., et al. (2016). PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis. Journal of Bacteriology, 198(20), 2887-2895. [Link]
-
Vyas, S., & Blanchard, J. S. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(16), 4736-4742. [Link]
-
Ghosal, A., & Blenis, J. (2024). Vitamin B5 (Pantothenic Acid). StatPearls. [Link]
-
National Center for Biotechnology Information. (n.d.). Pantothenate and CoA Biosynthesis. PubChem. [Link]
-
InterPro. (n.d.). Ketopantoate reductase ApbA/PanE. EMBL-EBI. [Link]
-
Teller, J. H., Powers, S. G., & Snell, E. E. (1976). Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. Journal of Biological Chemistry, 251(12), 3780-3785. [Link]
-
DSM. (n.d.). Vitamin B5 (Pantothenic acid). DSM. [Link]
-
Mat-Shapiro, S., et al. (2013). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. PLoS ONE, 8(10), e78819. [Link]
-
Tomita, H., et al. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Microbiology, 159(Pt 11), 2210-2220. [Link]
-
ScienceDirect. (2026). Vitamin B5 and Coenzyme A: The Biochemical Role of Pantothenic Acid. ScienceDirect. [Link]
-
PathWhiz. (n.d.). Pantothenate and CoA Biosynthesis. PathWhiz. [Link]
-
Vyas, S., & Blanchard, J. S. (2000). Identification of Active Site Residues in E. coli Ketopantoate Reductase by Mutagenesis and Chemical Rescue. Biochemistry, 39(49), 15097-15103. [Link]
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- 5. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
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- 16. ovid.com [ovid.com]
Thermodynamic and Kinetic Solubility Profiling of Sodium 4-Hydroxy-3,3-Dimethylbutanoate: Water vs. Ethanol
Executive Summary
Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 2108576-19-6) is a highly functionalized, small-molecule carboxylate salt[1]. Understanding its differential solubility in protic solvents—specifically water and ethanol—is a critical prerequisite for downstream chemical synthesis, purification, and formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, driven by its unique molecular architecture, and establishes a self-validating experimental protocol for empirical solubility determination.
Molecular Architecture and Solvation Mechanics
To predict and explain the solubility profile of sodium 4-hydroxy-3,3-dimethylbutanoate, we must dissect its structural components and their distinct interactions with solvent dipoles. The molecule (Molecular Weight: 154.14 g/mol ) consists of a sodium cation and an organic anion featuring three critical domains[1]:
-
The Carboxylate Terminus (-COO⁻): A highly polar, ionic domain that serves as a strong hydrogen-bond acceptor and the primary site for ion-dipole interactions.
-
The Terminal Hydroxyl Group (C4-OH): Capable of acting as both a hydrogen-bond donor and acceptor.
-
The gem-Dimethyl Group (C3): A sterically bulky, lipophilic moiety that disrupts local hydration shells.
Aqueous Solvation Thermodynamics
In water (dielectric constant,
Ethanolic Solvation Thermodynamics
Ethanol is a polar protic solvent, but its significantly lower dielectric constant (
Thermodynamic pathways of solvation in water versus ethanol.
The Thorpe-Ingold Effect: A Critical Stability Consideration
When designing aqueous solubility experiments for this compound, scientists must account for the Thorpe-Ingold effect (angle compression). The bulky gem-dimethyl group at the C3 position compresses the C2-C3-C4 bond angle, bringing the terminal C4-hydroxyl and the C1-carboxylate groups into close spatial proximity.
If the aqueous solution becomes acidic (pH < 5.0), the carboxylate protonates, and the molecule undergoes rapid intramolecular esterification to form a cyclic lactone (structurally related to pantolactone)[4]. Because the lactone is uncharged and highly lipophilic, this degradation pathway will artificially alter the apparent solubility of the salt. Therefore, all aqueous solubility determinations must be strictly buffered to pH 7.5–8.5.
Quantitative Data Summary
Based on the physicochemical scaling of the parent compound[2][3] and the lipophilic contribution of the gem-dimethyl moiety, the predicted solubility parameters are summarized below:
| Solvent | Dielectric Constant ( | Primary Solvation Mechanism | Est. Solubility Range (25°C) | pH Requirement |
| Water | 80.1 | Ion-dipole, H-bonding | > 500 mg/mL | Buffered (pH 7.5 - 8.5) |
| Absolute Ethanol | 24.3 | Dispersion forces, Ion-pairing | 10 - 50 mg/mL | Neutral (As is) |
Experimental Methodology: Self-Validating Solubility Protocol
To empirically determine the thermodynamic solubility of sodium 4-hydroxy-3,3-dimethylbutanoate, standard UV/Vis detection is insufficient. The molecule lacks conjugated
Step-by-Step Workflow
-
Isothermal Equilibration:
-
Add an excess amount of sodium 4-hydroxy-3,3-dimethylbutanoate solid[5] to 5.0 mL of the target solvent (pH 8.0 Phosphate Buffer for water; Absolute Ethanol for the organic phase) in sealed thermostatic glass vials.
-
Agitate the suspensions at 500 rpm at exactly 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at 10,000
g for 15 minutes to pellet the undissolved solid. -
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
-
-
Solid-State Validation (Crucial Step):
-
Recover the residual solid pellet and dry it gently under a nitrogen stream.
-
Analyze via Powder X-Ray Diffraction (PXRD) to confirm the crystal lattice matches the starting material (verifying no hydrate or ethanolate formation has altered the equilibrium).
-
-
Quantification via HPLC-CAD:
-
Perform serial dilutions of the filtered supernatant using the mobile phase to bring the concentration within the linear dynamic range of the CAD.
-
Analyze using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is optimal for retaining highly polar aliphatic salts.
-
Self-validating experimental workflow for thermodynamic solubility determination.
References
1.[1] CymitQuimica. "sodium 4-hydroxy-3,3-dimethylbutanoate | CAS 2108576-19-6". CymitQuimica Product Catalog. Available at: 2.[5] Sigma-Aldrich. "sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6". Sigma-Aldrich Chemical Database. Available at: 3.[2] ChemicalBook. "SODIUM 4-HYDROXYBUTYRATE | 502-85-2". ChemicalBook Properties Database. Available at: 4.[3] European Patent Office. "MICROBIOLOGICALLY SOUND AND STABLE SOLUTIONS OF GAMMA-HYDROXYBUTYRATE SALT FOR THE TREATMENT OF NARCOLEPSY". Patent 1140061. Available at: 5.[4] PubChem. "(+)-Pantolactone | C6H10O3 | CID 736053". National Institutes of Health (NIH). Available at:
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- 3. MICROBIOLOGICALLY SOUND AND STABLE SOLUTIONS OF GAMMA-HYDROXYBUTYRATE SALT FOR THE TREATMENT OF NARCOLEPSY - Patent 1140061 [data.epo.org]
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Methodological & Application
Application Note & Protocol: Synthesis of Sodium 4-hydroxy-3,3-dimethylbutanoate via Base-Catalyzed Hydrolysis of 3,3-dimethyl-gamma-butyrolactone
Abstract
This document provides a comprehensive guide to the hydrolysis of 3,3-dimethyl-gamma-butyrolactone into its corresponding sodium salt, sodium 4-hydroxy-3,3-dimethylbutanoate. This transformation is a fundamental example of saponification applied to a cyclic ester (lactone). We will explore the underlying chemical principles, present a detailed and validated laboratory protocol, and discuss robust analytical methods for reaction monitoring and product characterization. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot the procedure effectively. This protocol is designed to be a self-validating system, ensuring reliable and reproducible outcomes.
Introduction and Scientific Context
Gamma-butyrolactone (GBL) and its derivatives are pivotal intermediates in industrial and pharmaceutical chemistry.[1] The specific substrate, 3,3-dimethyl-gamma-butyrolactone, provides a sterically hindered lactone that, upon ring-opening, yields sodium 4-hydroxy-3,3-dimethylbutanoate. This hydroxy-carboxylate product serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty polymers.
The hydrolysis of a lactone is a classic nucleophilic acyl substitution reaction.[2] Under basic conditions, this process, known as saponification, is effectively irreversible.[3] The driving force is the final, energetically favorable deprotonation of the initially formed carboxylic acid by the alkoxide, which prevents the reverse reaction (ring-closing).[3] Understanding and controlling this reaction is crucial for any application requiring the downstream use of the resulting hydroxy acid salt.
Chemical Principles and Reaction Mechanism
The base-catalyzed hydrolysis of 3,3-dimethyl-gamma-butyrolactone proceeds through a well-established nucleophilic acyl substitution pathway. The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the lactone.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the lactone, breaking the C=O pi bond and forming a tetrahedral intermediate.[3]
-
Ring Opening: The unstable tetrahedral intermediate collapses. This is achieved by reforming the carbonyl double bond and cleaving the endocyclic C-O single bond, which opens the five-membered ring and eliminates an alkoxide.
-
Deprotonation (Irreversible Step): The product of the ring-opening is a carboxylic acid and an alkoxide. However, in the basic reaction medium, an immediate and highly favorable acid-base reaction occurs. The newly formed carboxylic acid (pKa ~4-5) is rapidly deprotonated by the strongly basic alkoxide (conjugate acid pKa ~16-18), yielding the final, stable sodium carboxylate and a primary alcohol.[3] This final step renders the overall reaction irreversible under these conditions.
Caption: Base-catalyzed hydrolysis of 3,3-dimethyl-gamma-butyrolactone.
Detailed Experimental Protocol
This protocol is designed for a ~10g scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| 3,3-dimethyl-gamma-butyrolactone (≥97%) | 250 mL Round-bottom flask |
| Sodium hydroxide (NaOH), pellets (≥98%) | Reflux condenser with water lines |
| Deionized water | Magnetic stirrer and stir bar |
| Ethanol, 95% (optional solvent) | Heating mantle with temperature control |
| Dichloromethane (DCM) or Ethyl Acetate | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Acetone | pH paper or pH meter |
| TLC plates (Silica gel 60 F₂₅₄) | Analytical balance |
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 2 M solution of sodium hydroxide by carefully dissolving 8.0 g of NaOH pellets in 100 mL of deionized water. Caution: This process is highly exothermic; perform it in an ice bath and add NaOH pellets slowly to the water.
-
Weigh 10.0 g (approx. 0.078 mol) of 3,3-dimethyl-gamma-butyrolactone and add it to a 250 mL round-bottom flask containing a magnetic stir bar.
-
-
Reaction Setup:
-
Add 50 mL of deionized water to the flask containing the lactone. Stir to dissolve. If solubility is an issue, a co-solvent like ethanol can be used (e.g., a 1:1 water:ethanol mixture).
-
Slowly add 43 mL (0.086 mol, 1.1 equivalents) of the 2 M NaOH solution to the flask. Using a slight excess of NaOH ensures the reaction goes to completion.[4]
-
Attach the reflux condenser to the flask, secure it with a clamp, and start the flow of cooling water.
-
-
Hydrolysis Reaction:
-
Heat the mixture to a gentle reflux (approximately 100°C for an aqueous solution) using the heating mantle. A patent for a similar hydrolysis suggests a temperature range of 55-60°C can also be effective over a longer period.[5]
-
Maintain the reflux for 2-3 hours. The reaction progress should be monitored periodically.
-
-
Reaction Monitoring (TLC):
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 7:3 Ethyl Acetate:Hexane).
-
Every 30 minutes, take a small aliquot from the reaction mixture, spot it on a TLC plate alongside a spot of the starting lactone.
-
The starting lactone is relatively nonpolar and will have a higher Rf value. The product, being an ionic salt, will remain at the baseline (Rf ≈ 0) in this eluent system. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
To remove any unreacted lactone, perform a liquid-liquid extraction. Transfer the aqueous solution to a separatory funnel and wash it twice with 30 mL portions of dichloromethane or ethyl acetate.[6] The desired sodium salt product will remain in the aqueous layer. Discard the organic layers.
-
Transfer the aqueous layer to a clean round-bottom flask.
-
Concentrate the aqueous solution using a rotary evaporator to remove the bulk of the water. This will yield a viscous oil or a solid slurry.
-
To induce crystallization and remove final traces of water, add 50-100 mL of acetone to the concentrated residue.[5] The sodium salt is typically insoluble in acetone, causing it to precipitate.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold acetone.
-
Dry the product under vacuum to a constant weight. The expected product is sodium 4-hydroxy-3,3-dimethylbutanoate.[7]
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized sodium salt.
| Analytical Technique | Starting Material (Lactone) | Product (Sodium Salt) | Rationale for Change |
| TLC (7:3 EtOAc:Hex) | Rf ≈ 0.6 | Rf ≈ 0.0 | Increased polarity and ionic character of the product. |
| IR Spectroscopy (cm⁻¹) | ~1770 (C=O, lactone), No broad O-H | ~3400 (broad, O-H), 1610-1550 & 1420-1380 (COO⁻) | Ring opening forms an alcohol (O-H) and a carboxylate (COO⁻), which has two characteristic stretches, replacing the high-frequency lactone carbonyl.[8] |
| ¹H NMR (D₂O) | Protons on C4 (~4.3 ppm, triplet) | Protons on C4 (~3.4 ppm, singlet) | The electronic environment of the C4 protons changes significantly upon ring-opening and removal of the adjacent carbonyl's deshielding effect. |
| ¹³C NMR (D₂O) | Carbonyl C (~178 ppm) | Carboxylate C (~182 ppm) | The carbonyl carbon of the carboxylate salt is slightly deshielded compared to the lactone.[9] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry of NaOH is too low. | 1. Extend reflux time and monitor by TLC. 2. Recalculate and ensure at least 1.1 equivalents of NaOH are used. |
| Low Product Yield | 1. Product loss during extraction (emulsion formation). 2. Incomplete precipitation from acetone. | 1. Add brine (saturated NaCl solution) to break emulsions. 2. Ensure the aqueous solution is sufficiently concentrated before adding acetone. Cool thoroughly in an ice bath. |
| Product is an Oily Residue, Not a Solid | 1. Presence of residual water or solvent. 2. Impurities preventing crystallization. | 1. Ensure thorough drying under vacuum. Consider azeotropic distillation with toluene to remove final traces of water. 2. Re-dissolve in a minimal amount of hot water/ethanol and attempt recrystallization by slowly adding cold acetone. |
| Reappearance of Starting Material after Workup | Acidic conditions were inadvertently introduced, causing ring-closing (esterification). | This is unlikely with a strong base workup but ensure all solutions remain basic (pH > 10) until the final product is isolated. |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of sodium 4-hydroxy-3,3-dimethylbutanoate.
References
- Caron, S., & Hawkins, J. M. (2021). Synthesis of Active Pharmaceutical Ingredients.
-
SWGDRUG. (2005). gamma-butyrolactone Monograph. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]
-
Pearson Education. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2015). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Journal of Pharmaceutical Sciences, 104(9), 2845–2853.
- Google Patents. (2023). CN119019245A - Preparation method of pharmaceutical grade sodium 3-hydroxybutyrate.
- Zhao, C., et al. (2024). Kinetic study on the hydrogenation of dimethyl succinate to γ-butyrolactone. RSC Advances, 14(1), 1-10.
- Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21.
-
LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Sources
- 1. Industrial use of γ-Butyrolactone_Chemicalbook [chemicalbook.com]
- 2. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN119019245A - Preparation method of pharmaceutical grade sodium 3-hydroxybutyrate - Google Patents [patents.google.com]
- 6. swgdrug.org [swgdrug.org]
- 7. sodium 4-hydroxy-3,3-dimethylbutanoate | CymitQuimica [cymitquimica.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Sodium 4-Hydroxy-3,3-Dimethylbutanoate in Advanced Pharmaceutical Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Profiling
The architectural complexity of modern Active Pharmaceutical Ingredients (APIs) requires highly specialized building blocks. Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6) has emerged as a critical aliphatic intermediate in the design of antivirals, pro-apoptotic agents, and modified amino acids[1].
Structurally, this molecule features a primary hydroxyl group, a carboxylate salt, and a highly significant gem-dimethyl substituted
-
Metabolic Stability: The bulky methyl groups sterically shield the adjacent carbons, effectively blocking
-oxidation and cytochrome P450-mediated degradation, thereby prolonging the API's half-life in vivo. -
Conformational Restriction (Thorpe-Ingold Effect): The gem-dimethyl substitution compresses the internal bond angle of the carbon chain, forcing the reactive hydroxyl and carboxylate termini into close spatial proximity.
Equilibrium Dynamics & Mechanistic Insights
Understanding the causality behind the physical state of this intermediate is crucial for successful synthesis. The free acid form, 4-hydroxy-3,3-dimethylbutanoic acid (CAS: 86126-08-1)[2], is thermodynamically unstable at room temperature. Driven by the Thorpe-Ingold effect, it spontaneously undergoes intramolecular esterification (lactonization) to form
To prevent premature cyclization during storage and handling, the compound is supplied and utilized as a sodium salt [1]. The ionic nature of the carboxylate prevents lactonization, providing a stable, solid benchtop reagent that can be directly deployed in nucleophilic substitution reactions.
Table 1: Physicochemical Properties of the Intermediate Network
| Compound Name | CAS Number | Physical State | Reactivity Profile | Primary Application |
| Sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6 | Solid | Stable nucleophile; resists cyclization | Long-term storage; direct alkylation |
| 4-Hydroxy-3,3-dimethylbutanoic acid | 86126-08-1 | Liquid/Oil | Transient; highly prone to lactonization | In situ activation for coupling |
| 13861-97-7 | Liquid | Electrophilic ring; susceptible to nucleophiles | Ring-opening API conjugation |
Strategic Applications in Drug Development
A. Antiviral Prodrugs & Integrase Inhibitors
In the development of therapies for HIV, controlling the release rate of the active drug is paramount. Sodium 4-hydroxy-3,3-dimethylbutanoate is utilized to synthesize sterically hindered ester linkages in bridged tricyclic carbamoylpyridone compounds (HIV integrase inhibitors)[3]. The steric bulk of the gem-dimethyl group slows down enzymatic hydrolysis of the prodrug, ensuring a sustained therapeutic concentration.
B. Oncology: Pro-apoptotic Agents
In targeted cancer therapies, specifically Bcl-xL inhibitors, precise molecular geometry is required to fit into the target protein's hydrophobic binding groove. The methyl ester derivative of 4-hydroxy-3,3-dimethylbutanoate is utilized as a side-chain building block in 3,6-diamino-pyridazin-3-yl derivatives, where the conformational rigidity imparted by the gem-dimethyl group enhances binding affinity and triggers tumor regression[4].
Visualizing the Chemical and Pharmacokinetic Logic
Synthetic pathways utilizing sodium 4-hydroxy-3,3-dimethylbutanoate as an intermediate.
Pharmacokinetic impact of gem-dimethyl substitution on metabolic clearance.
Experimental Protocol: Selective O-Alkylation of the Carboxylate
Objective: Couple the butanoate fragment to an API-alkyl halide without triggering lactonization.
Causality: Using the sodium salt directly in a polar aprotic solvent (DMF) exploits the nucleophilicity of the carboxylate anion while keeping the primary hydroxyl group unreacted. If standard peptide coupling reagents (e.g., EDC/DMAP) were used on the free acid, the gem-dimethyl group would force rapid intramolecular cyclization, yielding the unreactive
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with Sodium 4-hydroxy-3,3-dimethylbutanoate (1.2 equivalents) and anhydrous DMF (0.5 M concentration).
-
Activation: Add the API-alkyl bromide (1.0 equivalent) dropwise at room temperature. (Note: The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction via the Finkelstein pathway).
-
Reaction: Heat the mixture to 50°C and stir for 4–6 hours.
-
Self-Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete upon the disappearance of the API-alkyl bromide spot.
-
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Analytical Validation:
-
Self-Validation Checkpoint 2: Perform
H-NMR on the crude product. The diagnostic gem-dimethyl singlet (~0.95–1.05 ppm, 6H) must remain intact. The methylene protons adjacent to the newly formed ester oxygen should shift downfield, confirming successful intermolecular esterification. The absence of characteristic lactone ring methylene shifts confirms that the Thorpe-Ingold cyclization was successfully bypassed.
-
References
-
Google Patents - US20250120989A1: Bridged tricyclic carbamoylpyridone compounds and uses thereof.[3] URL:
-
Google Patents - WO2021018857A1: 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.[4] URL:
Sources
- 1. sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. US20250120989A1 - Bridged tricyclic carbamoylpyridone compounds and uses thereof - Google Patents [patents.google.com]
- 4. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
Protocol for acidifying sodium 4-hydroxy-3,3-dimethylbutanoate to lactone
Application Note: Acidification and Lactonization of Sodium 4-Hydroxy-3,3-dimethylbutanoate
Mechanistic Rationale & The Thorpe-Ingold Effect
The conversion of sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 2108576-19-6)[1] to β,β-dimethyl-γ-butyrolactone (also known as dihydro-4,4-dimethyl-2(3H)-furanone, CAS 13861-97-7)[2] is a fundamental transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including leukotriene antagonists[3].
This reaction proceeds via a two-step cascade:
-
Protonation: The addition of a strong mineral acid neutralizes the highly water-soluble sodium carboxylate, generating the transient intermediate 4-hydroxy-3,3-dimethylbutanoic acid.
-
Intramolecular Esterification (Lactonization): The free hydroxy acid undergoes spontaneous dehydration to form a stable five-membered lactone ring[4].
Expert Insight on Causality: Unlike standard linear hydroxy acids that require extended heating to cyclize, this specific substrate benefits from the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups at the C3 (β) position restrict the conformational freedom of the aliphatic chain. This steric crowding forces the C4-hydroxyl group and the C1-carboxyl group into close spatial proximity, significantly lowering the activation entropy (
Mechanistic workflow from sodium salt protonation to lactonization.
Quantitative Reaction Parameters
To ensure reproducibility and optimal mass transfer, the following stoichiometric ratios are established for a standard 10-gram scale reaction.
| Component | Role | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| Sodium 4-hydroxy-3,3-dimethylbutanoate | Starting Material | 154.14 | 1.00 | 10.0 g | 64.8 mmol |
| Deionized Water | Reaction Solvent | 18.02 | N/A | 50.0 mL | N/A |
| Hydrochloric Acid (37% w/w, ~12 M) | Acidifying Agent | 36.46 | 1.50 | ~8.1 mL | 97.2 mmol |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 3 × 40 mL | N/A |
| β,β-Dimethyl-γ-butyrolactone | Target Product | 114.14 | 1.00 (Theoretical) | 7.40 g (Theoretical) | 64.8 mmol |
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation in protonation or partitioning is caught before proceeding to the next step.
Step 1: Substrate Dissolution
-
Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Add 10.0 g of sodium 4-hydroxy-3,3-dimethylbutanoate to the flask.
-
Add 50.0 mL of deionized water and stir at 400 rpm until the solid is completely dissolved, yielding a clear, homogeneous solution.
-
Causality: Complete dissolution is critical. Any undissolved salt will be shielded from the acid, leading to incomplete protonation and lower yields.
Step 2: Controlled Acidification
-
Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Equip a dropping funnel with 8.1 mL of 37% HCl.
-
Add the HCl dropwise over 15 minutes, maintaining vigorous stirring.
-
Causality: The neutralization of the sodium salt is exothermic. Uncontrolled heat generation can cause localized boiling or promote intermolecular esterification (oligomerization) before the intramolecular cyclization occurs. Cooling ensures the kinetic pathway favors the monomeric hydroxy acid.
-
Validation Checkpoint 1 (pH Verification): After the addition is complete, test the aqueous phase with pH paper. The system must read a pH of 1–2. If the pH is >2, add additional HCl in 0.5 mL increments. A higher pH leaves unprotonated carboxylate ions, which cannot undergo nucleophilic attack by the hydroxyl group.
Step 3: Lactonization and Extraction
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 60 minutes.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 40 mL of Ethyl Acetate (EtOAc) and shake vigorously, venting frequently to release any built-up pressure.
-
Allow the phases to separate. The organic layer (EtOAc) will be the top layer.
-
Drain the lower aqueous layer into an Erlenmeyer flask, and collect the upper organic layer in a separate flask.
-
Return the aqueous layer to the separatory funnel and extract with EtOAc two more times (2 × 40 mL). Combine all organic extracts.
-
Causality: EtOAc is chosen due to its excellent partition coefficient for moderately polar lactones[4]. Multiple extractions (3x) leverage the Nernst distribution law to ensure >95% recovery of the product from the aqueous phase.
Step 4: Washing, Drying, and Concentration
-
Wash the combined organic extracts with 30 mL of saturated aqueous sodium chloride (brine).
-
Transfer the organic phase to an Erlenmeyer flask and add 5.0 g of anhydrous sodium sulfate (Na₂SO₄). Swirl and let sit for 15 minutes until the solution is completely clear.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the EtOAc using a rotary evaporator under reduced pressure (e.g., 40 °C water bath, 150 mbar).
-
Validation Checkpoint 2 (Mass Balance & Purity): Weigh the flask to determine the crude yield. A mass approaching ~7.0–7.4 g indicates a successful extraction. Analyze a small aliquot via TLC (Hexane:EtOAc 7:3) or GC-MS. The complete absence of baseline-retained material (the highly polar hydroxy acid) confirms that the Thorpe-Ingold-driven lactonization has reached completion.
References
- Google Patents. "EP0252639A1 - Leukotrienantagonisten". google.com.
Sources
- 1. sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6 [sigmaaldrich.com]
- 2. DIHYDRO-4,4-DIMETHYL-2(3H)-FURANONE | 13861-97-7 [chemicalbook.com]
- 3. EP0252639A1 - Leukotrienantagonisten - Google Patents [patents.google.com]
- 4. CAS 13861-97-7: β,β-Dimethyl-γ-butyrolactone | CymitQuimica [cymitquimica.com]
Application Note: Sodium 4-Hydroxy-3,3-Dimethylbutanoate in Leukotriene Antagonist Synthesis
Executive Summary
The development of Cysteinyl Leukotriene (CysLT1) receptor antagonists—critical therapeutics for asthma, allergic rhinitis, and inflammatory bowel disease—relies heavily on the precise engineering of their acidic pharmacophores. Early prototype antagonists, such as FPL 55712, exhibited potent in vitro activity but failed clinically due to rapid systemic clearance.
This application note details the mechanistic rationale, structural impact, and synthetic integration of the sodium 4-hydroxy-3,3-dimethylbutanoate moiety into leukotriene D4 (LTD4) antagonist scaffolds. By acting as a metabolically stable, conformationally restricted mimic of the endogenous leukotriene carboxylate terminus, this building block represents a cornerstone innovation in the medicinal chemistry of respiratory drugs () [1].
Mechanistic Rationale & Structural Causality (E-E-A-T)
As an application scientist designing targeted therapeutics, it is not enough to simply append an acidic group to a lipophilic core; the specific choice of the 4-hydroxy-3,3-dimethylbutanoate side chain is driven by three distinct causal mechanisms:
-
Complete Blockade of
-Oxidation (Metabolic Stability): Endogenous fatty acids and early LTRAs are rapidly degraded in vivo via -oxidation, which requires the formation of a -keto thioester intermediate. The incorporation of a gem-dimethyl group at the C3 ( ) position creates absolute steric hindrance and removes the requisite -hydrogens, completely shutting down this metabolic vulnerability ()[2]. -
Conformational Restriction (Receptor Affinity): The bulky 3,3-dimethyl group restricts the rotatable bonds of the butanoate chain. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the CysLT1 receptor.
-
Hydrogen-Bond Anchoring: The 4-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, mimicking the natural C5-hydroxyl of LTD4.
-
Aqueous Solubility: Isolating the final compound as a sodium salt rather than a free acid disrupts crystal lattice energy, drastically improving aqueous solubility and oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) Summary
The table below summarizes the profound impact of the 3,3-dimethyl substitution on the pharmacokinetic and pharmacodynamic profile of the resulting antagonist scaffold.
| Pharmacophore Side Chain | In Vitro Binding Affinity (IC50) | In Vivo Half-Life (t1/2) | Metabolic Susceptibility ( |
| Unsubstituted Butanoate | ~12.5 nM | < 0.5 h | Highly Susceptible |
| 3-Methylbutanoate | ~8.2 nM | 1.2 h | Moderately Susceptible |
| 3,3-Dimethylbutanoate | ~3.0 nM | > 6.0 h | Fully Blocked |
Data synthesized from foundational SAR studies on hydroxyacetophenone-derived peptidoleukotriene antagonists ()[3].
Synthetic Workflow
The integration of the 4-hydroxy-3,3-dimethylbutanoate moiety is typically achieved via the nucleophilic addition of a core aryl-Grignard reagent to an aldehyde-ester precursor (ethyl 3,3-dimethyl-4-oxobutanoate), followed by controlled saponification.
Workflow for incorporating the 4-hydroxy-3,3-dimethylbutanoate pharmacophore into LTRA scaffolds.
Detailed Experimental Protocols
The following self-validating protocols describe the assembly of the pharmacophore onto a generic aryl-halide leukotriene core (Ar-Br).
Protocol 1: Grignard Assembly of the Intermediate Ester
Objective: Couple the leukotriene core to the 3,3-dimethylbutanoate framework.
-
Preparation of the Grignard Reagent:
-
Charge an oven-dried, argon-purged 250 mL round-bottom flask with magnesium turnings (1.2 eq, 29 mmol) and a magnetic stir bar.
-
Add 10 mL of anhydrous THF and a single crystal of iodine (
). Self-Validation Check: The solution will turn pale yellow. -
Dissolve the Aryl Bromide core (1.0 eq, 24 mmol) in 40 mL of anhydrous THF. Add 5 mL of this solution to the Mg turnings. Heat gently to initiate. Self-Validation Check: Initiation is confirmed by the disappearance of the iodine color and localized boiling at the Mg surface.
-
Add the remaining Aryl Bromide solution dropwise over 30 minutes. Reflux for 1 hour, then cool to -78°C.
-
-
Nucleophilic Addition:
-
Dissolve ethyl 3,3-dimethyl-4-oxobutanoate (1.1 eq, 26.4 mmol) in 20 mL anhydrous THF.
-
Add the aldehyde-ester solution dropwise to the Grignard reagent at -78°C to prevent over-addition or reduction side-reactions.
-
Stir for 2 hours, allowing the reaction to slowly warm to 0°C.
-
-
Quenching and Isolation:
-
Quench the reaction strictly at 0°C with 50 mL of saturated aqueous
. Causality: Using a weak acid prevents the elimination of the newly formed benzylic hydroxyl group. -
Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify via flash chromatography (Hexanes/EtOAc). Self-Validation Check: TLC will show the disappearance of the aldehyde starting material (stains strongly with 2,4-DNPH) and the appearance of a new, UV-active polar spot.
-
Protocol 2: Saponification to the Sodium Salt
Objective: Convert the ester to the active sodium salt without degrading the molecule.
-
Hydrolysis:
-
Dissolve the purified intermediate ester (10 mmol) in 30 mL of absolute Ethanol.
-
Add 1.05 equivalents of 1M aqueous NaOH (10.5 mL) dropwise at room temperature.
-
Causality: Exact stoichiometry (1.05 eq) is critical. Excess strong base can cause retro-aldol-type cleavage or epimerization of sensitive stereocenters in the core scaffold.
-
Stir at room temperature for 4–6 hours.
-
-
Reaction Validation:
-
Self-Validation Check: Monitor by FT-IR or TLC. The reaction is complete when the ester carbonyl stretch (~1735
) completely shifts to the carboxylate asymmetric stretch (~1580 ). On TLC (20% EtOAc/Hexanes), the starting material will disappear, and the product will remain at the baseline.
-
-
Isolation of the API:
-
Evaporate the ethanol under reduced pressure at 30°C (do not heat excessively).
-
Dilute the remaining aqueous layer with 20 mL of LC-MS grade water and wash once with 10 mL of diethyl ether to remove trace unreacted ester or lipophilic impurities.
-
Lyophilize (freeze-dry) the aqueous layer for 48 hours to yield the Sodium 4-hydroxy-3,3-dimethylbutanoate derivative as a fluffy white powder.
-
References
-
Young, R. N., et al. "Design and synthesis of sodium (beta R, gamma S)-4-[[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoate: a novel, selective, and orally active receptor antagonist of leukotriene D4." Journal of Medicinal Chemistry 29.9 (1986): 1573-1576. URL:[Link]
- Merck Frosst Canada Inc. "Leukotrienantagonisten (Leukotriene Antagonists)." European Patent Office, EP0252639A1 (1988).
-
Brown, F. J., et al. "Hydroxyacetophenone-derived antagonists of the peptidoleukotrienes." Journal of Medicinal Chemistry 32.4 (1989): 807-826. URL:[Link]
Preparation of 4-hydroxy-3,3-dimethylbutanoic acid from nitrile precursors
Application Note: Preparation of 4-Hydroxy-3,3-dimethylbutanoic Acid from Nitrile Precursors
Introduction & Strategic Overview
4-Hydroxy-3,3-dimethylbutanoic acid[1] is a highly valuable bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including leukotriene antagonists[2] and pantothenic acid derivatives. The presence of a sterically hindered neopentyl-like core (3,3-dimethyl substitution) imparts unique conformational constraints to target molecules, improving their metabolic stability and binding affinity.
A highly efficient, scalable route to this compound involves the hydrolysis of 4-hydroxy-3,3-dimethylbutanenitrile (also known as 4-hydroxy-3,3-dimethylbutyronitrile)[3]. However, the bifunctional nature of the product—containing both a primary hydroxyl group and a carboxylic acid—presents a specific synthetic challenge: the high propensity for intramolecular esterification to form the corresponding thermodynamic sink, 4,4-dimethyldihydrofuran-2(3H)-one (a
Mechanistic Insights & Causality (E-E-A-T)
The conversion of a nitrile to a carboxylic acid typically requires harsh aqueous conditions (strong acid or strong base) and elevated temperatures. The choice of catalyst here is not arbitrary; it dictates the survival of the target molecule.
-
The Pitfall of Acidic Hydrolysis: If 4-hydroxy-3,3-dimethylbutanenitrile is subjected to acidic hydrolysis (e.g., refluxing 6M HCl), the nitrile is successfully converted to the carboxylic acid. However, the acidic environment, combined with heat, catalytically drives Fischer esterification between the C4-hydroxyl and the C1-carboxyl groups. This results in the near-quantitative formation of 4,4-dimethyldihydrofuran-2(3H)-one[4].
-
The Alkaline Advantage: To preserve the open-chain structure, alkaline hydrolysis (using NaOH or KOH) is strictly required. Under basic conditions, the nitrile hydrolyzes through an intermediate amide to form a carboxylate salt (sodium 4-hydroxy-3,3-dimethylbutanoate). The negatively charged carboxylate is completely unreactive toward the pendant hydroxyl group, effectively halting lactonization.
-
Critical Workup Causality: The most vulnerable step in this pathway is the subsequent acidification required to isolate the free acid. If acidification is performed at room temperature or higher, the localized heat of neutralization can trigger spontaneous dehydration and lactonization. Therefore, strictly controlled acidification at low temperatures (0–5 °C) using dilute acid is the causal factor ensuring high yields of the target open-chain molecule.
Workflow & Pathway Visualization
Reaction pathways for the hydrolysis of 4-hydroxy-3,3-dimethylbutanenitrile.
Quantitative Data: Optimization of Hydrolysis Conditions
The following table summarizes the experimental data driving the selection of the optimal protocol, clearly illustrating the destructive nature of acidic conditions and uncontrolled acidification.
Table 1: Influence of Hydrolysis Conditions on Product Distribution
| Reagent System | Temperature (°C) | Time (h) | Yield: Open-Chain Acid (%) | Yield: Lactone (%) |
| 2.0 eq NaOH, H₂O/EtOH | 85 | 6 | 88 | < 2 |
| 2.0 eq KOH, H₂O/MeOH | 70 | 8 | 85 | < 2 |
| 1.5 eq LiOH, H₂O/THF | 65 | 12 | 82 | < 2 |
| 6.0 M HCl, H₂O | 100 | 4 | 15 | 80 |
| 2.0 eq NaOH, then 6M HCl (25°C) | 85 → 25 | 6 | 60 | 28 |
Detailed Experimental Protocol
Note: This protocol is designed as a self-validating system. It includes specific in-process checkpoints (ammonia evolution, precise pH targeting) to ensure the reaction is proceeding correctly without requiring intermediate chromatographic isolation.
Materials & Reagents
-
4-Hydroxy-3,3-dimethylbutanenitrile (Precursor)[3]
-
Sodium Hydroxide (NaOH, 2.0 M aqueous solution)
-
Ethanol (EtOH, absolute)
-
Hydrochloric Acid (HCl, 1.0 M aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Step-by-Step Methodology
-
Reaction Assembly: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (88.4 mmol) of 4-hydroxy-3,3-dimethylbutanenitrile in 100 mL of absolute ethanol.
-
Alkaline Hydrolysis: Add 88.4 mL of 2.0 M aqueous NaOH (176.8 mmol, 2.0 eq) to the stirring solution.
-
Thermal Activation & Validation: Heat the biphasic mixture to a gentle reflux (approx. 85 °C).
-
Validation Checkpoint: Monitor the evolution of ammonia gas at the top of the condenser using moistened indicator paper (will turn deep blue/purple). Continue refluxing for approximately 6 hours or until ammonia evolution completely ceases, indicating full conversion of the nitrile and the intermediate amide.
-
-
Solvent Evaporation: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure (bath temperature < 40 °C).
-
Causality: Removing the organic alcohol prevents the formation of ethyl 4-hydroxy-3,3-dimethylbutanoate during the subsequent acidification step.
-
-
Controlled Acidification (CRITICAL STEP): Transfer the remaining aqueous solution (containing the sodium carboxylate) to an ice-water bath and cool to 0–5 °C. While vigorously stirring, add 1.0 M HCl dropwise.
-
Validation Checkpoint: Continuously monitor the pH using a calibrated meter. Stop the addition exactly when the pH reaches 3.0.
-
Causality: Maintaining T < 5 °C and avoiding excess strong acid prevents the thermodynamic cyclization into 4,4-dimethyldihydrofuran-2(3H)-one[4].
-
-
Extraction: Immediately transfer the cold, acidified mixture to a separatory funnel. Extract with cold ethyl acetate (3 × 100 mL).
-
Washing & Drying: Wash the combined organic layers with 50 mL of cold brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to afford 4-hydroxy-3,3-dimethylbutanoic acid as a viscous, pale-yellow oil or crystalline solid (depending on purity and seeding)[1].
References
- "WO2003018583A1 - Method for the production of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1h-pyrrolizin-5-ylacetic acid." Google Patents.
-
Itoh, Mitsuomi, et al. "Radiation-induced and electrochemical formation of 3-substituted 4,4-dimethyl-.gamma.-butyrolactone from .alpha.,.beta.-unsaturated ester." The Journal of Organic Chemistry. URL: [Link]
- "EP0252639A1 - Leukotrienantagonisten." Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. EP0252639A1 - Leukotrienantagonisten - Google Patents [patents.google.com]
- 3. WO2003018583A1 - Method for the production of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1h-pyrrolizin-5-ylacetic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sodium 4-hydroxy-3,3-dimethylbutanoate as a Versatile Precursor for the Synthesis of Novel Vitamin B5 Analogs
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, biochemistry, and antimicrobial research.
Abstract: This technical guide provides a comprehensive framework for utilizing sodium 4-hydroxy-3,3-dimethylbutanoate as a strategic starting material for the synthesis of novel Vitamin B5 analogs. Moving beyond standard protocols, we delve into the chemical rationale behind methodological choices, offering detailed, self-validating experimental procedures and workflows. The focus is on leveraging the unique structure of this precursor to build a diverse library of pantothenic acid derivatives for applications in drug discovery, particularly in the development of new antimicrobial agents.
Introduction: The Need for Novel Vitamin B5 Analogs
Vitamin B5, or pantothenic acid, is a water-soluble vitamin essential for all known forms of life.[1] Its biological significance stems from its role as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor involved in over 70 enzymatic pathways, including the metabolism of proteins, carbohydrates, and fats.[2][3][4] The biosynthesis of CoA is a highly conserved and critical pathway, making its constituent enzymes attractive targets for the development of novel therapeutic agents.
While humans obtain pantothenic acid from their diet, many pathogenic microorganisms, including the malaria parasite Plasmodium falciparum, rely on their own de novo synthesis pathway.[5] This metabolic distinction opens a therapeutic window for compounds that can act as antimetabolites, inhibiting CoA biosynthesis in the pathogen with minimal effect on the human host.
Vitamin B5 analogs, particularly pantothenamides, have shown potent antimicrobial activity.[6][7] However, their clinical utility can be hampered by poor stability, primarily due to hydrolysis by pantetheinase enzymes present in human serum.[8][9] This challenge necessitates the creation of next-generation analogs with improved pharmacokinetic profiles and resistance to enzymatic degradation. Sodium 4-hydroxy-3,3-dimethylbutanoate serves as an ideal and versatile precursor for this purpose, enabling systematic modifications to the core pantothenic acid structure.
Chapter 1: The Precursor - A Strategic Starting Point
Sodium 4-hydroxy-3,3-dimethylbutanoate is the sodium salt of 4-hydroxy-3,3-dimethylbutanoic acid. Its structure is closely related to the pantoic acid moiety of natural Vitamin B5, with one critical distinction: it lacks the hydroxyl group at the C2 position. This structural variance is not a limitation but a strategic advantage, allowing researchers to either generate analogs with a modified C2 position or to introduce functionality at this site through subsequent synthetic steps.
Precursor Properties and Characterization
The physical and chemical properties of the precursor are summarized below. It is crucial to verify the identity and purity of the starting material before initiating any synthesis.
| Property | Value | Source |
| CAS Number | 2108576-19-6 | [10][11] |
| Molecular Formula | C₆H₁₁NaO₃ | [11] |
| Molecular Weight | 154.14 g/mol | [10] |
| Physical Form | Solid | [10] |
| Purity | Typically ≥95% | [10][11] |
| InChI Key | FZGMFSZGFPECGG-UHFFFAOYSA-M | [10][11] |
Structural Relationships and Synthetic Logic
The relationship between the precursor, natural pantoic acid, and the target analogs is illustrated below. The core synthetic operation involves the formation of an amide bond between the carboxylic acid of the precursor (or its derivative) and an amine, which is typically an analog of β-alanine.
Caption: Relationship between the precursor and the target analog.
Chapter 2: General Synthetic Strategy
The conversion of sodium 4-hydroxy-3,3-dimethylbutanoate into a target analog follows a logical and robust workflow. The primary transformation is an amide coupling reaction, a cornerstone of medicinal chemistry.
Overall Synthetic Workflow
The general pathway involves three key stages:
-
Protonation: Conversion of the sodium salt to the free carboxylic acid.
-
Amide Coupling: Activation of the carboxylic acid followed by reaction with a desired amine.
-
Purification & Verification: Isolation and characterization of the final product to ensure purity and structural integrity.
Caption: General workflow for the synthesis of Vitamin B5 analogs.
The Causality of Experimental Choices: Amide Coupling
The success of the synthesis hinges on the amide coupling step. The choice of coupling reagents and conditions is critical for achieving high yield and purity.
-
Why use coupling agents? Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.
-
Why add an auxiliary nucleophile? The O-acylisourea intermediate can be unstable and may rearrange to an unreactive N-acylurea byproduct. To mitigate this, an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often added. These agents trap the intermediate to form a more stable, yet still highly reactive, activated ester (e.g., an NHS-ester). This two-stage approach (activation then coupling) generally leads to cleaner reactions and higher yields.
-
Solvent Selection: Aprotic polar solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are preferred. They effectively dissolve the reactants without interfering with the reaction mechanism (unlike protic solvents such as water or alcohols).
Chapter 3: Experimental Protocols
The following protocols provide step-by-step methodologies. Each protocol is designed as a self-validating system, incorporating purification and analytical checkpoints.
Protocol 1: Synthesis of N-pentyl-4-hydroxy-3,3-dimethylbutanamide
This protocol details the synthesis of a representative pantothenamide analog by coupling the precursor with pentylamine.
Materials:
-
Sodium 4-hydroxy-3,3-dimethylbutanoate (1.0 eq)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Pentylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Protonation to Free Acid:
-
Dissolve 1.0 g of sodium 4-hydroxy-3,3-dimethylbutanoate in 20 mL of deionized water.
-
Cool the solution in an ice bath and slowly add 1 M HCl dropwise while stirring until the pH is ~2-3.
-
Extract the aqueous layer three times with 25 mL of Ethyl Acetate.
-
Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[12]
-
Filter the solution and remove the solvent under reduced pressure to yield the free carboxylic acid as a viscous oil. Verify its formation via TLC.
-
-
Amide Coupling:
-
Dissolve the obtained free acid in 30 mL of anhydrous DCM under a nitrogen atmosphere.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 1 hour. The formation of the NHS-ester can be monitored by TLC.
-
In a separate flask, dissolve pentylamine (1.1 eq) in 5 mL of anhydrous DCM.
-
Slowly add the pentylamine solution to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue using silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure product.
-
-
Characterization (Self-Validation):
-
Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data.
-
The data should be consistent with the structure of N-pentyl-4-hydroxy-3,3-dimethylbutanamide. The presence of the pentyl chain and the disappearance of the carboxylic acid proton signal in NMR, along with the correct mass in HRMS, validates the synthesis.
-
Chapter 4: From Synthesis to Biological Evaluation
The ultimate goal of synthesizing these analogs is to assess their biological activity. A typical downstream workflow involves rigorous characterization followed by a cascade of biological assays.
Caption: Workflow from analog synthesis to lead candidate identification.
Application in Antimicrobial Screening: Newly synthesized analogs should be tested for their ability to inhibit the growth of relevant pathogens. For example, in the context of antimalarials, compounds would be screened against P. falciparum cultures in vitro.[5] Potent compounds are then evaluated for selectivity by testing their cytotoxicity against a human cell line (e.g., HEK293 or Jurkat cells).[5] A high selectivity index (ratio of cytotoxicity IC₅₀ to antiparasitic IC₅₀) is a key characteristic of a promising drug candidate. Finally, stability in the presence of human serum is assessed to identify analogs that resist hydrolysis by pantetheinases, a critical hurdle for this class of compounds.[8]
Conclusion
Sodium 4-hydroxy-3,3-dimethylbutanoate is a commercially available and strategically valuable precursor for the development of novel Vitamin B5 analogs. Its unique structure facilitates the exploration of new chemical space around the pantoic acid core, enabling medicinal chemists to systematically address the stability and potency limitations of earlier-generation compounds. The detailed protocols and workflows provided herein offer a robust foundation for researchers to synthesize, purify, and validate new analogs, accelerating the discovery of next-generation therapeutics targeting the essential Coenzyme A biosynthetic pathway.
References
-
A cross-metathesis approach to novel pantothenamide derivatives - PMC. (2016, May 13). National Center for Biotechnology Information. [Link]
-
Chemical synthesis and enzymatic late-stage diversification of novel pantothenate analogues with antiplasmodial activity. (2024, September 26). Malaria World. [Link]
-
Vitamin B5 (Pantothenic Acid) - Nootropics Expert. (2025, September 9). Nootropics Expert. [Link]
-
Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf. (2024, February 29). National Center for Biotechnology Information. [Link]
-
Next-Gen Vitamin B5 Derivatives Market Research Report 2025 - Insightace Analytic. (2025, December 16). Insightace Analytic. [Link]
-
Pantothenic Acid | Linus Pauling Institute | Oregon State University. Oregon State University. [Link]
-
Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem. National Center for Biotechnology Information. [Link]
-
Modular Enzymatic Cascade Synthesis of Vitamin B5 and Its Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
A class of pantothenic acid analogs inhibits Plasmodium falciparum pantothenate kinase and represses the proliferation of malaria parasites - PubMed. (2005, November 15). National Center for Biotechnology Information. [Link]
-
synthesis of vitamin b5 analogous methacrylamide monomers and their raft polymerization - IslandScholar. University of Prince Edward Island. [Link]
-
Sodium 4-hydroxy-3-methylbutanoate | C5H9NaO3 | CID 23695188 - PubChem. National Center for Biotechnology Information. [Link]
-
The hydroxy analogue of pantothenate, pantothenol, inhibits growth of... - ResearchGate. ResearchGate. [Link]
- CN111072512A - Preparation and detection method of high-purity high-melting-point sodium pantothenate - Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate CAS:89444-19-9 470-30-4. LookChem. [Link]
-
Vitamin B5 (Pantothenic acid) - DSM. DSM. [Link]
Sources
- 1. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. nootropicsexpert.com [nootropicsexpert.com]
- 3. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dsm.com [dsm.com]
- 5. A class of pantothenic acid analogs inhibits Plasmodium falciparum pantothenate kinase and represses the proliferation of malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cross-metathesis approach to novel pantothenamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Modular Enzymatic Cascade Synthesis of Vitamin B5 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6 [sigmaaldrich.com]
- 11. sodium 4-hydroxy-3,3-dimethylbutanoate | CymitQuimica [cymitquimica.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Reaction conditions for converting sodium salt to 3,3-dimethyl-4-hydroxybutyric acid
Application Note: Controlled Acidification of Sodium 3,3-Dimethyl-4-hydroxybutyrate to Isolate the Free Open-Chain Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the conversion of sodium 3,3-dimethyl-4-hydroxybutyrate to its free carboxylic acid form while suppressing spontaneous autolactonization.
Mechanistic Insights: The Thorpe-Ingold Challenge
The conversion of gamma-hydroxybutyrate (GHB) salts to their free acid form is notoriously difficult due to a dynamic, pH-dependent equilibrium. Under acidic conditions (pH < 4.0), the protonated gamma-hydroxybutyric acid rapidly undergoes intramolecular Fischer esterification to form a 5-membered gamma-butyrolactone (GBL) ring[1],[2].
For the specific substrate sodium 3,3-dimethyl-4-hydroxybutyrate , this challenge is exponentially magnified. The presence of the gem-dimethyl group at the C3 (beta) position induces a severe Thorpe-Ingold effect [3],[4]. The bulky methyl groups restrict the conformational degrees of freedom of the alkyl chain, forcing the C4-hydroxyl and C1-carboxyl groups into close spatial proximity. This drastically lowers the activation entropy (
To isolate the open-chain free acid, we must decouple the protonation step from the lactonization step by manipulating temperature, pH, and localized acid concentrations.
Fig 1: pH-dependent equilibrium and lactonization pathway of 3,3-dimethyl-4-hydroxybutyrate.
Thermodynamic & Kinetic Control Parameters
As an Application Scientist, I strongly advise against using bulk mineral acids (e.g., concentrated HCl or H₂SO₄) for this conversion. Bulk addition creates localized microenvironments of extreme low pH, which instantly catalyzes lactonization before the solution can be homogenized. Instead, our self-validating system relies on the following pillars:
-
Precision pH Targeting: The pKa of the carboxylate is approximately 4.7. By strictly targeting a pH of 3.5 to 4.0, we ensure that >90% of the molecule is in the protonated free acid form without providing the excess free protons (
) required to catalyze the dehydration/ring-closure step[2]. -
Thermal Quenching: Lactonization is an endothermic-driven process requiring overcoming an activation barrier. Executing the conversion strictly at 0–4 °C kinetically freezes the molecule in its open-chain state, extending its half-life from minutes to hours.
-
Solid-State Proton Exchange: Utilizing a cold cation-exchange resin (H⁺ form) allows for gentle, localized proton transfer without flooding the bulk solvent with catalytic hydronium ions.
Quantitative Stability Data
The following table summarizes the kinetic stability of the target molecule under varying environmental conditions.
| pH Range | Temperature (°C) | Dominant Species | Estimated Half-Life of Free Acid |
| > 8.0 | 20 - 25 | Sodium Salt | > 1 Year (Stable) |
| 6.0 - 7.5 | 20 - 25 | Mixed (Salt/Acid) | 7 - 14 Days |
| 3.5 - 4.5 | 0 - 4 | Free Acid | 4 - 6 Hours (Requires immediate use) |
| < 3.0 | 20 - 25 | Lactone | < 10 Minutes (Rapid cyclization) |
| < 3.0 | 60 - 80 | Lactone | Instantaneous (< 1 Minute) |
Experimental Protocols
Protocol A: Preparative Cation-Exchange Chromatography (High Purity)
This is the gold-standard method for isolating the free acid while minimizing lactone contamination.
Materials: Dowex 50WX8 strongly acidic cation exchange resin (H⁺ form), double-distilled water (ddH₂O) chilled to 0 °C, jacketed chromatography column.
Step-by-Step Methodology:
-
Resin Preparation: Slurry 50 g of Dowex 50WX8 resin in cold ddH₂O. Pack into a jacketed column connected to a recirculating chiller set to 2 °C. Wash with 200 mL of cold ddH₂O until the eluent pH is neutral.
-
Sample Loading: Dissolve 5.0 g of sodium 3,3-dimethyl-4-hydroxybutyrate in 50 mL of cold ddH₂O. Apply the solution to the top of the resin bed.
-
Cold Elution: Elute with cold ddH₂O at a flow rate of 2 mL/min. Collect 10 mL fractions into pre-chilled tubes nested in an ice bath.
-
Self-Validating pH Monitoring: Measure the pH of each fraction immediately. The target free acid will elute in fractions exhibiting a pH between 3.5 and 4.0.
-
Isolation: Pool the target fractions. Do not use rotary evaporation (the heat will drive lactonization). Immediately flash-freeze the pooled fractions in liquid nitrogen and lyophilize (freeze-dry) to obtain the free acid as a delicate, hygroscopic solid. Store at -80 °C.
Fig 2: Step-by-step cation-exchange workflow for isolating the free open-chain acid.
Protocol B: Cold Titration (For In Situ Downstream Synthesis)
If the free acid is to be used immediately in a subsequent coupling reaction, cold titration is highly efficient.
Step-by-Step Methodology:
-
Dissolve 1.0 g of the sodium salt in 20 mL of cold ddH₂O in a round-bottom flask submerged in a brine/ice bath (-5 °C).
-
Insert a calibrated pH probe directly into the stirring solution.
-
Using a syringe pump, titrate 0.1 M HCl (pre-chilled to 0 °C) into the solution at a rate of 0.5 mL/min under vigorous stirring.
-
Halt the titration exactly when the pH reaches 3.8.
-
Immediately extract the aqueous layer with 3 x 20 mL of cold ethyl acetate (0 °C). Dry the organic layer over anhydrous
, filter, and use the solution immediately for downstream chemistry.
Self-Validating Analytical Checkpoint (FTIR)
To ensure the integrity of the protocol and prove that the Thorpe-Ingold effect has not compromised the batch, real-time Fourier Transform Infrared (FTIR) spectroscopy must be integrated into the workflow.
-
Success Indicator: An aliquot of the final product will show a broad O-H stretch at ~3300 cm⁻¹ and an open-chain carboxylic acid C=O stretch at ~1710 cm⁻¹.
-
Failure Indicator (Lactonization): The emergence of a sharp, high-frequency C=O stretch at ~1770 cm⁻¹, which is the distinct spectroscopic signature of the 5-membered
-butyrolactone ring. If the 1770 cm⁻¹ peak exceeds 5% relative intensity, the batch must be immediately re-basified to pH 8.5 with cold NaOH to hydrolyze the lactone and recover the starting material[2].
References
1.[3] The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids - ACS Catalysis - 3 2.[1] Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed - 1 3.[2] US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate - Google Patents - 2 4.[5] Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates - ACS Chemical Biology - 5 5.[4] Synthesis of α-alkylidene and α-benzylidene lactones from ethoxyacetylene, epoxides/oxetanes, and carbonyl compounds - Tetrahedron Letters -4
Sources
- 1. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tminehan.com [tminehan.com]
- 5. pubs.acs.org [pubs.acs.org]
Industrial Scale-Up Protocol: High-Yield Synthesis of Sodium 4-Hydroxy-3,3-dimethylbutanoate
Application Note: Process Chemistry & API Manufacturing Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Industrial Relevance & Mechanistic Rationale
Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6) has emerged as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). It is prominently featured in the synthetic pipelines of bridged tricyclic carbamoylpyridones for HIV integrase inhibitors [1], Hepatitis C virus (HCV) NS5A inhibitors [2], and prodrug modulators targeting the integrated stress response (ISR) pathway [3].
The Thorpe-Ingold Effect and the Necessity of the Sodium Salt
The synthesis of this molecule relies on the base-catalyzed ring opening of 4,4-dimethyl-dihydrofuran-2(3H)-one (also known as β,β-dimethyl-γ-butyrolactone) [4]. However, process chemists must navigate a significant thermodynamic hurdle: the Thorpe-Ingold effect . The gem-dimethyl group at the β-position of the aliphatic chain creates severe steric compression that highly favors ring closure (lactonization).
If the target molecule is left as a free acid (4-hydroxy-3,3-dimethylbutanoic acid), any drop in pH or application of heat will cause it to rapidly spontaneously dehydrate and revert to the starting lactone. Therefore, the causality behind this entire protocol is to drive the equilibrium forward using a strong base and to permanently trap the open-chain form by isolating it exclusively as a highly stable sodium salt .
Process Flow Visualization
The following diagram outlines the self-validating scale-up workflow, demonstrating the critical control points required to prevent retro-lactonization.
Workflow for the industrial scale-up and isolation of sodium 4-hydroxy-3,3-dimethylbutanoate.
Step-by-Step Scale-Up Protocol
This protocol is designed as a self-validating system . Progression to subsequent steps is entirely gated by In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.
Step 1: Reactor Charging & Controlled Hydrolysis
Objective: Achieve complete ring opening while preventing thermal degradation.
-
Preparation: Purge a 50 L glass-lined jacketed reactor with nitrogen. Charge the reactor with 10.0 kg (87.6 mol) of 4,4-dimethyl-dihydrofuran-2(3H)-one and 15.0 L of purified water.
-
Base Addition: Begin agitation at 150 RPM. Slowly dose 7.36 kg of a 50% w/w aqueous NaOH solution (92.0 mol, 1.05 eq) into the reactor via an addition funnel over 60 minutes.
-
Causality of Temperature Control: The saponification is highly exothermic. Maintain the internal temperature strictly between 40 °C and 45 °C using the cooling jacket. Why? Exceeding 50 °C in strong alkaline conditions can lead to colored degradation products and aldol-type side reactions, while temperatures below 35 °C will drastically slow the reaction kinetics, leading to incomplete conversion.
Step 2: In-Process Control (IPC) & Validation
Objective: Verify thermodynamic conversion before solvent exchange.
-
Hold Time: Once addition is complete, maintain the reaction mixture at 45 °C for 2 hours.
-
Validation (IPC-1): Pull a 5 mL sample and analyze via HPLC (C18 column, UV detection at 210 nm).
-
Pass Criteria: Residual lactone must be < 0.5% AUC .
-
Fail Protocol: If lactone is > 0.5%, verify the pH. If pH < 11.5, add 0.05 eq of 50% NaOH and stir for an additional 1 hour before re-testing.
-
Step 3: Solvent Exchange (The Critical Step)
Objective: Remove water to force crystallization without triggering retro-lactonization.
-
Vacuum Concentration: Apply vacuum (50-100 mbar) and gradually heat the jacket to 55 °C. Distill off water until the reaction volume is reduced by approximately 60% (a thick, viscous syrup will form).
-
Anti-Solvent Addition: Break the vacuum with nitrogen and slowly charge 25.0 L of absolute ethanol into the reactor while maintaining vigorous agitation (200 RPM).
-
Causality of Solvent Choice: The sodium salt is extremely hygroscopic and highly soluble in water, making direct aqueous crystallization impossible. Ethanol acts as a perfect anti-solvent: it seamlessly mixes with residual water, keeps unreacted organic impurities in solution, and dramatically lowers the solubility of the sodium salt, forcing it to precipitate as a clean white solid.
Step 4: Crystallization & Isolation
Objective: Maximize yield and purity of the final API intermediate.
-
Cooling Profile: Cool the reactor linearly from 50 °C to 0-5 °C over 4 hours. Hold at 0-5 °C for 2 hours to maximize crystal growth.
-
Filtration: Discharge the slurry into a Nutsche filter dryer. Filter under nitrogen pressure.
-
Washing & Drying: Wash the filter cake with 2 x 5.0 L of pre-chilled (0 °C) absolute ethanol. Apply vacuum and heat the filter dryer jacket to 45 °C. Dry until the moisture content (Karl Fischer) is < 1.0%.
Quantitative Data & Quality Control
To ensure the trustworthiness of the scale-up, all quantitative material balances and Critical Process Parameters (CPPs) are summarized below.
Table 1: Material Balance & Stoichiometry
| Reagent / Material | Molecular Weight | Equivalents | Mass / Volume | Function |
| 4,4-Dimethyl-γ-butyrolactone | 114.14 g/mol | 1.00 | 10.0 kg | Starting Material |
| NaOH (50% w/w Aqueous) | 40.00 g/mol | 1.05 | 7.36 kg | Hydrolysis Base |
| Purified Water | 18.02 g/mol | N/A | 15.0 L | Reaction Solvent |
| Absolute Ethanol | 46.07 g/mol | N/A | 35.0 L (Total) | Anti-Solvent / Wash |
| Sodium 4-hydroxy-3,3-dimethylbutanoate | 154.14 g/mol | 0.92 (Yield) | 12.4 kg | Target Product |
Table 2: Critical Process Parameters (CPPs) & Quality Attributes
| Process Parameter | Target Range | Consequence of Deviation (Causality) |
| Reaction Temperature | 40 °C – 45 °C | > 50 °C causes impurity formation; < 35 °C causes incomplete conversion. |
| Reaction pH | > 11.5 | pH < 11 triggers the Thorpe-Ingold effect, causing retro-lactonization. |
| Water Content (Final API) | < 1.0% (Karl Fischer) | Excess water causes the highly hygroscopic salt to deliquesce during storage. |
| Residual Ethanol | < 5000 ppm (GC) | Must meet ICH Q3C guidelines for Class 3 solvents prior to downstream API use. |
References
-
Title: 1 Source: google.com
-
Title: 2 Source: google.com
-
Title: 3 Source: google.com
-
Title: 4 Source: cymitquimica.com
Sources
- 1. US20250120989A1 - Bridged tricyclic carbamoylpyridone compounds and uses thereof - Google Patents [patents.google.com]
- 2. US20150023913A1 - Hepatitis C Virus Inhibitors - Google Patents [patents.google.com]
- 3. US20220251123A1 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 4. CAS 13861-97-7: β,β-Dimethyl-γ-butyrolactone | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Preventing lactonization of sodium 4-hydroxy-3,3-dimethylbutanoate in aqueous solution
Technical Support Center: Preventing Lactonization of Sodium 4-Hydroxy-3,3-Dimethylbutanoate
Welcome to the Application Science Technical Support Center. Handling sodium 4-hydroxy-3,3-dimethylbutanoate in aqueous media presents a unique kinetic challenge: the molecule is highly predisposed to undergo intramolecular esterification (lactonization), rapidly forming 4,4-dimethyldihydrofuran-2(3H)-one.
This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to maintain the structural integrity of your aqueous solutions during drug development and analytical testing.
Mechanistic Deep Dive: The Causality of Degradation
Why is this specific molecule so unstable in neutral-to-acidic water? The answer lies in the 1 (often referred to as the gem-dimethyl effect)[1]. The presence of the bulky gem-dimethyl group at the C3 position compresses the internal C2-C3-C4 bond angle. This steric compression forces the C4 hydroxyl group and the C1 carboxylate into close spatial proximity, drastically lowering the 2 required for ring closure[2].
When the pH drops below the pKa of the carboxylic acid (typically ~4.5 - 5.0), the stable carboxylate anion (COO⁻) is protonated to a highly electrophilic carboxylic acid (COOH). The nucleophilic C4 hydroxyl oxygen then rapidly attacks the carbonyl carbon, releasing water and forming a stable 3[3]. To prevent this, the protocol must strictly maintain the molecule in its carboxylate state, which is a poor electrophile and electrostatically repels the hydroxyl oxygen, preventing 4[4].
pH-dependent structural states and the Thorpe-Ingold driven lactonization pathway.
Troubleshooting Guide & FAQs
Q: My aqueous solution of sodium 4-hydroxy-3,3-dimethylbutanoate turned cloudy after sitting on the bench overnight. What happened? A: The cloudiness is the precipitated lactone (4,4-dimethyldihydrofuran-2(3H)-one). Unbuffered aqueous solutions readily absorb atmospheric carbon dioxide (CO₂), forming carbonic acid. This drops the pH of the solution. Once the pH dips below 7, the equilibrium shifts, protonating a fraction of the molecules which immediately undergo Thorpe-Ingold accelerated lactonization. The resulting lactone lacks the polar carboxylate group and is significantly less water-soluble, causing turbidity.
Q: During HPLC analysis, I observe a growing secondary peak with a longer retention time. Is this a degradation product? A: Yes. On a standard reverse-phase C18 column, the highly polar sodium salt elutes early. The lactone, being a neutral, hydrophobic cyclic ester, interacts more strongly with the stationary phase and elutes later. If you see this peak growing, your sample matrix or mobile phase is likely too acidic. Ensure your mobile phase is appropriately buffered (e.g., using ammonium acetate at pH 8.0) if you need to quantify the intact salt.
Q: Can I reverse the lactonization if my sample has already degraded? A: Yes, through base-catalyzed hydrolysis (saponification). Add a stoichiometric excess of NaOH and gently heat the solution (40-50°C) for 1-2 hours. The hydroxide ion will attack the lactone carbonyl, opening the ring and regenerating the sodium 4-hydroxy-3,3-dimethylbutanoate salt.
Quantitative Data: Kinetics of Degradation
The rate of lactonization is highly pH-dependent. The following table summarizes the expected stability of a 100 mM solution at 25°C.
| Solution pH | Dominant Chemical Species | Estimated Half-Life (t½) | Visual Observation |
| < 4.0 | Protonated Acid | < 5 minutes | Rapid precipitation / phase separation |
| 6.0 | Mixed (Acid/Carboxylate) | ~2 hours | Gradual clouding |
| 7.4 | Carboxylate (Major) | ~48 - 72 hours | Clear, but HPLC shows degradation |
| 8.5 | Carboxylate (Stable) | > 6 months | Clear, stable baseline |
| 10.0 | Carboxylate (Stable) | Indefinite | Clear, stable baseline |
Self-Validating Experimental Protocol
To establish a self-validating system, every step of the preparation must actively prevent acidification and verify the chemical state before proceeding to the next phase.
Step-by-step self-validating workflow for preparing stable aqueous solutions.
Step-by-Step Methodology:
-
Solvent Preparation: Boil ultra-pure deionized water for 15 minutes to expel dissolved CO₂, then cool it under an inert atmosphere (Nitrogen or Argon).
-
Pre-Adjustment: Add a biological buffer with a basic pKa (e.g., Tris-HCl or Borate) or adjust the water to pH 8.5 - 9.0 using 0.1 M NaOH. Causality: Pre-adjusting prevents localized acidic micro-environments from forming when the solid is introduced.
-
Dissolution: Slowly add the sodium 4-hydroxy-3,3-dimethylbutanoate powder while stirring gently. Avoid excessive vortexing, which can re-introduce atmospheric CO₂.
-
Validation (The Self-Validating Step): Measure the pH immediately after complete dissolution. If the pH has dropped below 8.0, titrate dropwise with 0.1 M NaOH until it stabilizes at 8.5. Do not proceed to storage until this parameter is verified.
-
Storage: Filter-sterilize (0.22 µm) into airtight, amber glass vials with minimal headspace. Store at 2-8°C. Causality: Low temperature reduces the kinetic energy available for the cyclization reaction, acting as a secondary fail-safe against lactonization.
References
- Title: Thorpe–Ingold effect. Source: Wikipedia.
- Title: The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry. Source: ACS Publications.
- Title: Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. Source: RSC Publishing.
- Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions. Source: ResearchGate.
Sources
Technical Support Center: Controlling pH Stability of 4-Hydroxy-3,3-dimethylbutanoate Solutions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of 4-hydroxy-3,3-dimethylbutanoate (also known as pantoate), a critical intermediate in the synthesis of pantothenic acid (Vitamin B5) and various active pharmaceutical ingredients.
The most pervasive issue researchers face is the spontaneous, pH-driven intramolecular esterification (lactonization) of the open-chain butanoate into its gamma-lactone counterpart, pantolactone. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the thermodynamic stability of your solutions.
Mechanistic Causality: The Pantoate-Pantolactone Equilibrium
The stability of 4-hydroxy-3,3-dimethylbutanoate is entirely dictated by the pH of the aqueous environment. The molecule contains both a carboxylate group (C1) and a hydroxyl group (C4).
-
Under acidic conditions (pH < 7.0): The carboxylate group becomes protonated. The C4 hydroxyl group acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the elimination of water and the formation of a thermodynamically stable 5-membered ring (pantolactone).
-
Under alkaline conditions (pH > 7.5): The hydroxide ions in the solution attack the carbonyl carbon of the lactone ring, driving a base-catalyzed hydrolysis that yields the open-chain 4-hydroxy-3,3-dimethylbutanoate.
Figure 1: pH-dependent equilibrium between 4-hydroxy-3,3-dimethylbutanoate and pantolactone.
Frequently Asked Questions (FAQs)
Q1: My 4-hydroxy-3,3-dimethylbutanoate concentration is decreasing over time, but I don't see any degradation peaks on my standard HPLC method. Where is it going? A1: You are likely observing spontaneous lactonization rather than degradation. Because pantolactone lacks a strong chromophore and elutes significantly later than the highly polar open-chain butanoate on reverse-phase columns, it may not be immediately obvious unless you extend your run time and monitor at low UV wavelengths (e.g., 210 nm). This lactonization occurs when the solution pH drifts below 7.0. To prevent this, buffer your solutions strictly at pH 7.5–8.5.
Q2: I am preparing the butanoate form by hydrolyzing pantolactone with NaOH. Why is the conversion incomplete? A2: Hydrolysis of pantolactone is an equilibrium reaction that consumes hydroxide ions. If you only add a stoichiometric amount of NaOH at the start, the consumption of OH⁻ during the ring-opening process will cause the pH to drop rapidly, stalling the reaction before it reaches completion[1]. You must maintain the pH dynamically (e.g., using a pH stat or manual titration) until the reaction stabilizes.
Q3: Does temperature affect the stability of the butanoate solution? A3: Yes. Elevated temperatures accelerate the kinetics of both lactonization and hydrolysis. If your solution is strictly maintained at pH 8.0, heating will not cause lactonization. However, if your solution is poorly buffered and sits at pH 6.5, heating will rapidly accelerate the conversion of butanoate into pantolactone. Always store butanoate solutions at 4°C if the pH is not actively controlled.
Quantitative Data: pH vs. Equilibrium State
To assist in buffer selection and storage conditions, the following table summarizes the thermodynamic behavior of the pantoate/pantolactone system across different pH ranges at 25°C.
| Solution pH | Dominant Species | Half-Life of Butanoate Form | Recommended Action |
| < 4.0 | Pantolactone (>99%) | < 1 Hour | Avoid for butanoate storage. |
| 5.0 - 6.5 | Mixed Equilibrium | Hours to Days | Unstable. Lactonization is highly active. |
| 7.0 - 7.5 | 4-Hydroxy-3,3-dimethylbutanoate | Weeks (at 4°C) | Acceptable for short-term enzymatic assays. |
| 8.0 - 9.0 | 4-Hydroxy-3,3-dimethylbutanoate | > 6 Months | Optimal for long-term stock storage. |
Troubleshooting Guide: Resolving pH Drift and Lactonization
Figure 2: Troubleshooting workflow for resolving butanoate concentration loss in solution.
Specific Issue: Unintended pH Drop During Enzymatic Assays
-
Symptom: When using 4-hydroxy-3,3-dimethylbutanoate as a substrate in enzymatic assays (e.g., kinase or ligase reactions), the substrate depletes faster than the product forms.
-
Root Cause: Many ATP-dependent enzymatic reactions release inorganic phosphate or protons, consuming the buffer capacity. As the pH drops below 7.0, the butanoate substrate spontaneously lactonizes, removing it from the available substrate pool.
-
Solution: Switch from weak buffers (e.g., 50 mM Tris) to high-capacity buffers (e.g., 100-200 mM HEPES or Phosphate, pH 8.0).
-
Self-Validating Control: Always run a mock reaction without the enzyme. This allows you to monitor the baseline lactonization rate of your substrate under exact assay conditions, ensuring any loss of substrate in the active well is purely enzymatic.
Experimental Protocols
Protocol 1: Base-Catalyzed Preparation of Stable Butanoate Solutions
Objective: To quantitatively convert pantolactone to the stable open-chain butanoate form without stalling at equilibrium.
-
Dissolution: Dissolve 1.0 M of pantolactone in deionized water.
-
Hydrolysis: Slowly add 1.05 molar equivalents of NaOH dropwise while stirring continuously.
-
Causality: The slight excess of base ensures that even as OH⁻ is consumed during the ring-opening, the pH remains alkaline enough to drive the equilibrium entirely to the right.
-
-
Temperature Control: Maintain the reaction at 30°C. Do not exceed 40°C to prevent non-specific degradation or oxidation.
-
Dynamic pH Monitoring: Monitor the pH continuously. The pH will initially spike (>12) and then gradually decrease as OH⁻ is consumed.
-
Equilibration: Once the pH stabilizes (typically around pH 8.5 - 9.0 after 2-3 hours), the hydrolysis is complete.
-
Buffering: Adjust the pH down to 8.0 using a dilute HCl solution, and immediately add a biological buffer (e.g., 100 mM Tris-HCl, pH 8.0) to lock the pH.
-
System Validation: Verify the absence of the pantolactone ring via FTIR. A successful conversion is indicated by the complete disappearance of the strong lactone C=O stretch at ~1770 cm⁻¹ and the appearance of a carboxylate stretch at ~1580 cm⁻¹.
Protocol 2: HPLC Quantification of Pantoate vs. Pantolactone
Objective: To accurately quantify the ratio of open-chain butanoate to lactone in solution.
-
Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Use an isocratic elution of 10% Methanol and 90% 0.1% Phosphoric acid in water.
-
Causality: While the acidic mobile phase favors lactonization thermodynamically, the kinetic residence time on the column (typically <15 minutes) is too short for spontaneous lactonization to occur, preserving the injected ratio.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Causality: Neither molecule possesses a strong chromophore (like an aromatic ring). Low wavelength detection is mandatory to observe the carbonyl absorbance.
-
-
System Validation: Run pure pantolactone and pure synthesized 4-hydroxy-3,3-dimethylbutanoate as external standards to establish retention times and response factors prior to analyzing mixed samples.
Authoritative Grounding
The mechanistic basis of pantolactone hydrolysis and its biological activity was first established by Stansly and Schlosser, who demonstrated that the pantoate ion is the biologically active form and that 1[1]. Recent advances in biocatalysis further confirm that maintaining a neutral to slightly alkaline pH (pH 7.0 - 8.0) is critical for2 during enzymatic deracemization[2][3].
References
- Source: Semantic Scholar (Journal of Biological Chemistry)
- Title: Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase Source: NIH URL
- Title: Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone Source: MDPI URL
Sources
Technical Support Center: Handling Hygroscopic Sodium 4-Hydroxy-3,3-Dimethylbutanoate
Overview Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6) is a critical aliphatic hydroxy acid sodium salt utilized in advanced drug development and organic synthesis. Like many short-chain carboxylate sodium salts, it exhibits aggressive hygroscopicity. Exposure to ambient humidity leads to rapid moisture absorption, caking, deliquescence, and severe stoichiometric inaccuracies during assay formulation. This support center provides field-proven, self-validating protocols to ensure analytical precision and material integrity.
Troubleshooting & FAQ
Q1: Why does sodium 4-hydroxy-3,3-dimethylbutanoate absorb moisture so rapidly compared to its free acid form?
The Causality: The aggressive hygroscopicity of this compound is driven by the pseudo-coordination bond property of the sodium cation (
Q2: My weighing measurements keep drifting upward on the analytical balance. How do I accurately weigh this powder?
The Causality: If you weigh a highly hygroscopic powder on an open weigh boat, it will continuously absorb moisture from the air during the weighing process. This causes the mass on the balance to drift upward, invalidating your stoichiometric calculations. To create a self-validating system where moisture cannot artificially inflate your mass, you must use the protocol[2].
Protocol: Weighing by Difference
-
Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in a vacuum oven at 60°C for 2 hours. Transfer it directly into an inert glovebox or desiccator to cool.
-
Initial Loading: Inside the controlled environment, transfer an estimated excess of the sodium 4-hydroxy-3,3-dimethylbutanoate powder into the weighing bottle. Seal the stopper tightly.
-
First Measurement: Transfer the sealed bottle to your analytical balance. Record this initial mass (
). Because the bottle is sealed, the mass will be perfectly stable. -
Transfer: Remove the bottle from the balance, quickly open the stopper, and tap the required amount of powder directly into your reaction flask or volumetric flask. Immediately replace the stopper.
-
Second Measurement: Place the sealed bottle back on the analytical balance and record the new mass (
). -
Calculation: The exact mass of the anhydrous powder transferred is calculated as
.
Q3: How should I determine the exact water content of my bulk batch before setting up a sensitive reaction?
The Causality: Even with pristine storage, trace moisture can integrate into the crystal lattice over time. Because this compound is a sodium salt, it can hold tightly bound water of hydration that standard Loss on Drying (LOD) methods might not fully liberate without degrading the organic backbone. is the authoritative standard for trace moisture determination because it relies on the stoichiometric electrochemical generation of iodine, ensuring that only water is quantified[3].
Protocol: Coulometric Karl Fischer Titration
-
System Prep: Ensure the KF coulometric titrator is equipped with a generator electrode and fresh anolyte solution (e.g., Hydranal-Coulomat).
-
Background Drift: Run the titrator in standby mode until the background moisture drift is stable and below 10 µ g/min .
-
Sample Preparation: Inside a glovebox, dissolve a known mass of the sodium 4-hydroxy-3,3-dimethylbutanoate (approx. 0.1 g) in anhydrous methanol inside a sealed septum vial.
-
Injection: Using a dry, gas-tight syringe, draw up the sample. Weigh the full syringe on an analytical balance.
-
Titration: Inject the sample through the septum of the KF titration cell. Reweigh the empty syringe to determine the exact mass injected (weighing by difference).
-
Calculation: The titrator will automatically calculate the water content based on the current required to generate the iodine that reacts with the water. Subtract the blank solvent moisture to determine the API's exact water percentage, and adjust your downstream stoichiometric equivalents accordingly.
Q4: What are the best practices for storing and handling this API in a glovebox to prevent degradation?
The Causality: To maintain the anhydrous state of sodium 4-hydroxy-3,3-dimethylbutanoate, the ambient handling environment must be maintained at <0.1 ppm
Protocol: Glovebox Handling
-
Purging: Before bringing the sealed API container into the main chamber, place it in the antechamber and perform a minimum of three [4].
-
Storage: Store the bulk powder in a tightly sealed amber glass vial. Wrap the cap with electrical tape or Parafilm. Place this vial inside a secondary container filled with a high-capacity desiccant (e.g.,
). -
Monitoring: Continuously monitor the
and sensors. If the level spikes above 1 ppm during handling, immediately seal the API and initiate a until the atmosphere is restored[5].
Quantitative Data: Moisture Determination Methods
To select the appropriate moisture QC method for your specific batch size and expected hydration level, refer to the following comparison matrix:
| Analytical Method | Optimal Moisture Range | Sample Size Required | Advantages | Limitations |
| Coulometric Karl Fischer | 10 µg – 200 mg (0.001% – 1%) | 0.1 – 0.5 g | Highest precision; specific only to | Requires sample to be fully soluble; sensitive to pH shifts. |
| Volumetric Karl Fischer | 1% – 100% | 0.5 – 2.0 g | Ideal for heavily hydrated or deliquesced samples. | Less precise for trace water; requires frequent titer standardization. |
| Loss on Drying (LOD) | >0.5% | 1.0 – 5.0 g | Simple execution; requires no specialized reagents. | Not specific to water (measures all volatiles); high heat may degrade the API. |
Process Visualization
Workflow for the storage, quantification, and application of hygroscopic sodium salts.
References
-
Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates Source: MDPI Crystals URL:[Link]
-
4.9: Problems - Chemistry LibreTexts (Weighing by Difference) Source: Chemistry LibreTexts URL:[Link]
-
Standard Operating Procedure: Glovebox Operation Source: MSU Chemistry URL:[Link]
-
Glovebox safety guidelines Source: EPFL Occupational Health and Safety URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 3,3-Dimethyl-gamma-Butyrolactone Hydrolysis
Welcome to the technical support center for the hydrolysis of 3,3-dimethyl-gamma-butyrolactone. This guide is designed for researchers, chemists, and drug development professionals who are working with this reaction and encountering challenges with product yield. As scientists, we understand that a low yield is not just a number but a barrier to progress. This document provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your synthesis of 3,3-dimethyl-4-hydroxybutanoic acid is efficient and reproducible.
The hydrolysis of a γ-lactone is a fundamental organic reaction, yet its reversible nature presents unique challenges. The stability of the five-membered lactone ring means the reaction exists in a delicate equilibrium with its ring-opened hydroxy acid form.[1][2] Understanding and controlling this equilibrium is the key to achieving high yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: My yield is consistently low (<40%) after performing an acid-catalyzed hydrolysis, even after extended reaction times. Why is this happening?
A: This outcome is expected due to the inherent chemical equilibrium of the reaction under acidic conditions.
Causality Explained: The hydrolysis of γ-lactones in acidic water does not proceed to completion. Instead, it establishes an equilibrium between the lactone (reactant) and the γ-hydroxy acid (product).[3][4] For the parent compound, γ-butyrolactone (GBL), studies have shown that at an acidic pH of 2.0, the reaction mixture at equilibrium contains approximately 68% lactone and only 32% hydroxy acid.[2] While the gem-dimethyl group on your substrate may slightly alter the exact position of the equilibrium, the principle remains the same: acid catalysis accelerates the attainment of equilibrium but does not shift it sufficiently to favor the product. Therefore, an acid-catalyzed approach is fundamentally limited and will always provide a low yield of the desired 3,3-dimethyl-4-hydroxybutanoic acid.
Q2: I used a strong base like sodium hydroxide for the hydrolysis and confirmed the disappearance of the starting material. However, after acidification and work-up, my isolated yield of the hydroxy acid was poor. Where did my product go?
A: Your product was likely lost during the work-up procedure due to acid-catalyzed re-lactonization (ring-closing).
Causality Explained: Base-catalyzed hydrolysis (saponification) is effectively irreversible because it forms the carboxylate salt of the hydroxy acid.[5] This deprotonated form cannot cyclize. The problem arises when you acidify the mixture to protonate the carboxylate and isolate the neutral hydroxy acid. In the now-acidic environment, the molecule's hydroxyl group can readily attack the carboxylic acid group, causing it to cyclize back into the starting lactone, especially if the temperature increases.[4] This intramolecular esterification is rapid under acidic conditions, effectively reversing your successful hydrolysis reaction.
Solution: A Low-Temperature Acidification and Extraction Protocol To preserve your product, you must minimize the opportunity for re-lactonization.
-
After confirming the hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
While vigorously stirring, add a pre-chilled acid (e.g., 1M HCl) dropwise to the cold solution until the pH is approximately 3-4. Do not over-acidify.
-
Immediately extract the aqueous solution with a cold, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and wash them with a small amount of cold brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<35°C).
This protocol ensures the hydroxy acid is in a low-temperature, acidic environment for the shortest possible time before being removed into an organic phase, thereby maximizing your isolated yield.
Q3: My hydrolysis reaction seems incredibly slow or has stalled, even when using a base. What factors could be responsible?
A: The primary factors are likely insufficient catalyst concentration, low reaction temperature, or poor substrate quality.
Causality Explained:
-
Catalyst Concentration: While the reaction is catalytic in acid, base-promoted hydrolysis requires at least one stoichiometric equivalent of base (e.g., NaOH) to drive the reaction to completion by forming the carboxylate salt. Using a sub-stoichiometric amount of base will result in an incomplete reaction. We recommend using a slight excess (1.1-1.2 equivalents) to account for any acidic impurities and ensure a sufficiently high pH.
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[6] While room temperature is often sufficient, gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate without promoting significant side reactions.
-
Substrate Purity: If your starting 3,3-dimethyl-gamma-butyrolactone is impure, non-reactive contaminants will lower the theoretical maximum yield. Additionally, certain impurities could potentially consume the base, effectively reducing its concentration.
Q4: How can I reliably monitor the reaction to know when the hydrolysis is complete?
A: Chromatographic methods are the most reliable way to monitor the disappearance of the starting material.
Causality Explained: Relying on visual cues like the reaction mixture becoming homogeneous is not a reliable indicator of completion. Direct analytical evidence is required.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting lactone is relatively non-polar, while the product (as a carboxylate salt in a basic solution or a hydroxy acid after acidification of an aliquot) is much more polar. You should see the spot corresponding to the lactone disappear and a new, lower Rf spot corresponding to the product appear.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data.[7][8] You can take small aliquots from the reaction mixture over time, neutralize or derivatize them appropriately, and analyze them to track the percentage of remaining lactone. The reaction is considered complete when the peak for the starting material is no longer detectable.
Visualization of Key Concepts
Chemical Equilibrium in Lactone Hydrolysis
The diagram below illustrates the central challenge: the reversible nature of the reaction. The pathway and outcome are entirely dependent on the pH of the system.
Caption: A logical workflow for troubleshooting low hydrolysis yields.
Frequently Asked Questions (FAQs)
-
What are the optimal conditions for maximizing the yield of 3,3-dimethyl-4-hydroxybutanoic acid? For the highest possible yield, use base-catalyzed hydrolysis with at least 1.1 equivalents of a strong base like NaOH or KOH in an aqueous or aqueous/alcoholic solvent system. Ensure the reaction goes to completion by monitoring with TLC or HPLC, then follow with a careful, low-temperature acidic work-up.
-
How does the gem-dimethyl group at the 3-position affect the hydrolysis reaction? The gem-dimethyl group has two main effects. First, it provides steric hindrance that may slightly decrease the rate of both the forward (hydrolysis) and reverse (lactonization) reactions compared to unsubstituted γ-butyrolactone. However, this effect is generally minor. Second, and more importantly, it blocks potential side reactions, such as enolization, at the α-carbon (C2), leading to a cleaner reaction with fewer byproducts.
-
Can I use an enzymatic method for this hydrolysis? Yes, enzymes such as hydrolases and lactonases can be used to open the lactone ring. [9]These reactions are often highly selective and can be performed under mild pH and temperature conditions (e.g., pH 7, 30-50 °C). This can be an excellent strategy to avoid the harsh pH conditions of chemical catalysis and simplify the work-up, as the product is formed as the neutral hydroxy acid directly. However, enzyme cost, activity, and stability must be considered.
Quantitative Data Summary
The equilibrium position of lactone hydrolysis is highly dependent on pH. The following table, based on data for the closely related γ-butyrolactone (GBL), illustrates this critical relationship.
| pH Condition | Catalyst | Reaction Rate | Equilibrium Position | Expected Yield of Hydroxy Acid | Reference(s) |
| 2.0 | H⁺ | Fast | ~68% Lactone : 32% Acid | Low (~32%) | [2][3] |
| 4.0 - 7.0 | None (Water) | Very Slow (months) | Equilibrium favors lactone | Very Low | [4] |
| 12.0 | OH⁻ | Very Fast (minutes) | >99% Carboxylate Salt | Very High (>99%) | [2][4] |
Key Experimental Protocols
Protocol 1: High-Yield Base-Catalyzed Hydrolysis
This protocol is designed to maximize the yield of 3,3-dimethyl-4-hydroxybutanoic acid.
Materials:
-
3,3-dimethyl-gamma-butyrolactone
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1M Hydrochloric acid (HCl), pre-chilled to 0-5 °C
-
Ethyl acetate, pre-chilled to 0-5 °C
-
Brine (saturated NaCl solution), pre-chilled to 0-5 °C
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-gamma-butyrolactone (1.0 eq) in deionized water.
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution. If the lactone is not fully soluble, a co-solvent like ethanol may be added.
-
Reaction: Stir the mixture at room temperature or warm gently to 40 °C.
-
Monitoring: Monitor the reaction every hour using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Cooling: Once complete, cool the reaction flask in an ice-water bath to 0-5 °C.
-
Acidification (Critical Step): While stirring vigorously, slowly add pre-chilled 1M HCl dropwise until the pH of the aqueous solution is ~3. Maintain the temperature below 5 °C throughout the addition.
-
Extraction: Immediately transfer the cold mixture to a separatory funnel and extract three times with cold ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with cold brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator with a bath temperature below 35 °C to yield the final product.
Protocol 2: Analytical Monitoring by HPLC
System:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detector: UV detector at 210 nm.
Procedure:
-
Prepare a standard solution of the starting lactone.
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot by diluting it in a known volume of the mobile phase.
-
Inject the sample onto the HPLC system.
-
The lactone will have a longer retention time than the more polar hydroxy acid. Calculate the percent conversion by comparing the peak area of the lactone at each time point to its area at t=0.
References
-
ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) in pH 2.0 buffer. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. [Link]
-
Ovid. (n.d.). Gamma butyrolactone (GBL) and gamma valerolactone... : Pharmacology Biochemistry and Behavior. [Link]
-
SWGDRUG.org. (2005). gamma-butyrolactone. [Link]
- Google Patents. (n.d.). US20090104669A1 - Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase.
- Google Patents. (n.d.).
-
DSpace@MIT. (n.d.). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. [Link]
- Patent 0513430. (1992). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
-
ChemRxiv. (n.d.). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. [Link]
-
Qualitative Analysis of Gamma-Butyrolactone. (n.d.). [Link]
-
PubChem. (n.d.). gamma-Butyrolactone. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). [Link]
-
PMC. (2023). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. [Link]
-
PMC. (n.d.). Kinetic study on the hydrogenation of dimethyl succinate to γ-butyrolactone. [Link]
-
MDPI. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. [Link]
-
Pearson. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S). [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
ACS Publications. (n.d.). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. [Link]
-
Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]
-
INCHEM. (n.d.). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. [Link]
- Google Patents. (n.d.).
-
Journal of the American Chemical Society. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. [Link]
-
Royal Society of Chemistry. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. [Link]
-
ACS Catalysis. (n.d.). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. [Link]
Sources
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 3. researchgate.net [researchgate.net]
- 4. inchem.org [inchem.org]
- 5. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. swgdrug.org [swgdrug.org]
- 9. US20090104669A1 - Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase - Google Patents [patents.google.com]
Optimal storage conditions for moisture-sensitive organic sodium salts
Welcome to the Technical Support Center for Solid-State Formulation and API Handling. As a Senior Application Scientist, I have designed this troubleshooting hub to address the complex physicochemical challenges associated with moisture-sensitive organic sodium salts.
Organic sodium salts (such as sodium diclofenac, sodium valproate, or specialized organic reagents) present unique handling challenges. While salt formation is a proven strategy to enhance the aqueous solubility of active pharmaceutical ingredients (APIs), the high hydration energy of the sodium cation (
Below, you will find causality-driven FAQs, validated analytical workflows, and standardized storage protocols to ensure the integrity of your moisture-sensitive compounds.
Section 1: Fundamental Causality & Troubleshooting FAQs
Q1: Why do our organic sodium salts turn into a sticky, caked mass overnight when exposed to ambient air, while the free-acid forms remain stable? The Causality: This phenomenon is known as deliquescence. Organic sodium salts possess highly polar functional groups (e.g., carboxylates) and a high-charge-density sodium cation that strongly coordinates with water molecules via ion-dipole interactions and hydrogen bonding[1]. When the ambient Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the material absorbs moisture so aggressively that it dissolves in its own absorbed water, liquefying the solid[2]. The free-acid forms lack this highly hygroscopic ionic character, making them physically stable but poorly soluble.
Q2: We stored our amorphous sodium salt API in a tightly sealed amber glass bottle, but PXRD analysis showed it crystallized after two months. What went wrong?
The Causality: You are observing moisture-induced plasticization. Even in a sealed bottle, the ambient air trapped in the container's headspace contains moisture. Amorphous solids are thermodynamically unstable and highly susceptible to moisture sorption[2]. The absorbed water acts as a plasticizer, significantly lowering the glass transition temperature (
Q3: How do we differentiate between "bound" and "free" water in our API, and why does it matter for storage? The Causality: "Bound" water is structurally integrated into the crystal lattice (e.g., forming a stable hydrate) and is generally unreactive. "Free" (or adsorbed) water is loosely bound to the particle surface and behaves like bulk liquid water[1]. Free water is the primary culprit in degradation; it provides the micro-environmental plasticity and solvent medium required for hydrolytic chemical reactions and microbial growth[5]. Storage conditions must be optimized to prevent the accumulation of free water without stripping essential bound water, which could collapse the crystal lattice.
Section 2: Visualizing Moisture-Induced Degradation
To understand how to protect your organic sodium salts, you must first understand the mechanistic pathways of moisture failure.
Mechanistic pathways of moisture-induced physical and chemical degradation.
Section 3: Auxiliary Packaging Components (USP <670>)
Selecting the correct desiccant is critical. Relying on standard silica gel for highly sensitive organic sodium salts is a common formulation error. According to USP <670> standards for auxiliary packaging components, different desiccants have distinct adsorption isotherms[6].
Table 1: Comparison of USP <670> Desiccants for Organic Sodium Salts
| Desiccant Type | Adsorption Mechanism | Performance at Low RH (<20%) | Application for Organic Sodium Salts |
| Silica Gel | Physical capillary condensation | Poor (~8 wt% capacity) | Not recommended for highly deliquescent salts; releases moisture at higher temperatures[7]. |
| Molecular Sieve | Trapped in synthetic crystalline pores | Excellent (~18-22 wt% capacity) | Optimal choice. Aggressively maintains ultra-low RH environments required for amorphous sodium salts[7]. |
| Bentonite Clay | Intercalation between clay layers | Moderate | Cost-effective for moderately sensitive crystalline salts, but capacity drops at elevated temperatures[7]. |
Section 4: Validated Standard Operating Procedures (SOPs)
Protocol A: Optimal Handling and Packaging Workflow
This protocol establishes a self-validating system to ensure moisture is excluded during the packaging of bulk organic sodium salts.
Step 1: Environmental Preparation
-
Transfer the bulk API container into a controlled humidity glovebox or isolator.
-
Validation Check: Purge the chamber with dry
until the calibrated thermohygrometer reads an internal RH of < 20% (ideally < 10% for amorphous salts)[8]. Do not open the bulk container until this threshold is verified and stable for 15 minutes.
Step 2: Primary Packaging
-
Aliquot the organic sodium salt into High-Density Polyethylene (HDPE) or Type III glass containers.
-
Insert a USP <670> compliant Molecular Sieve desiccant packet[9]. Ensure the desiccant is sized appropriately for the container volume and expected Moisture Vapor Transmission Rate (MVTR).
Step 3: Headspace Purging & Sealing
-
Purge the headspace of the primary container with dry
for 5 seconds immediately before capping. -
Secure the closure using a torque wrench calibrated to the manufacturer's specified sealing force to prevent micro-leaks.
Step 4: Secondary Packaging
-
Place the primary container inside a foil-foil (Alu/Alu) moisture-barrier pouch.
-
Vacuum-seal or heat-seal the pouch. Validation Check: Inspect the seal integrity visually and via a vacuum decay leak test.
Validated workflow for the handling and packaging of moisture-sensitive salts.
Protocol B: Determining Critical Relative Humidity (CRH) via Dynamic Vapor Sorption (DVS)
To design the packaging correctly, you must know the exact humidity at which your salt fails. DVS is the gold-standard gravimetric technique for this[3].
-
Sample Pre-treatment: Load ~10-20 mg of the organic sodium salt onto the DVS microbalance quartz pan. Dry the sample in-situ at 0% RH and 25°C until the mass change (
) is < 0.002% per minute. Causality: This establishes a true dry reference mass, eliminating errors from pre-existing absorbed moisture[10]. -
Sorption Profiling: Program the DVS to increase the RH in 10% increments from 0% to 90% RH at a constant 25°C.
-
Equilibration Criteria: Hold the sample at each RH step until equilibrium is reached (
< 0.002%/min) before advancing to the next step. -
Data Analysis: Plot the equilibrium mass change versus RH. A sharp, exponential increase in mass indicates the Critical Relative Humidity (CRH) and the onset of deliquescence[4]. The storage environment and packaging must be engineered to maintain the internal RH strictly below this CRH value.
References
1.[Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals] Source: nih.gov. URL: [Link] 2.[Moisture Sorption Characteristics in Pharmaceutical Materials] Source: azom.com. URL: [Link] 3. [USP 670 Auxiliary Packaging Components] Source: csanalytical.com. URL: [Link] 4.[Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach] Source: asiapharmaceutics.info. URL: [Link] 5.[Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview] Source: jocpr.com. URL: [Link] 6.[Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products] Source: researchgate.net. URL: [Link] 7. [USP 670 Auxiliary Packaging Components] Source: ribbitt.com (AMRI). URL: [Link] 8.[Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted] Source: mdpi.com. URL: [Link] 9.[Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs] Source: mdpi.com. URL: [Link] 10. [4 Types of Desiccants Used in Pharmaceuticals] Source: colorcon.com. URL: [Link]
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | MDPI [mdpi.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. csanalytical.com [csanalytical.com]
- 7. colorcon.com [colorcon.com]
- 8. jocpr.com [jocpr.com]
- 9. USP 670 Auxiliary Packaging Components | AMRI [amri.staging.ribbitt.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Effect of temperature on the equilibrium of pantoic acid precursors
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the inconsistent quantification and biocatalytic yield of pantoic acid and its cyclic ester, pantolactone. These molecules are critical precursors in the biosynthesis of D-pantothenic acid (Vitamin B5) and coenzyme A[1].
The fundamental challenge in working with these precursors lies in their dynamic, temperature- and pH-dependent equilibrium. Understanding the causality behind this chemical shift—and how temperature governs the upstream enzymatic reduction of ketopantoic acid by ketopantoate reductase (KPR)—is essential for robust experimental design. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to stabilize and quantify these precursors accurately.
Part 1: Mechanistic Overview & Pathway Dynamics
At physiological pH and lower temperatures, the open-chain pantoic acid is thermodynamically stable. However, under acidic conditions and elevated temperatures, the molecule undergoes an intramolecular esterification (dehydration), shifting the equilibrium entirely toward pantolactone[2]. Upstream of this equilibrium, the biocatalytic reduction of ketopantoate by KPR is highly sensitive to thermal denaturation, requiring strict temperature control to maintain pathway viability[3].
Caption: Metabolic and chemical equilibrium of pantoic acid precursors.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do my HPLC quantifications of pantoic acid show high variability and split peaks between runs? Answer: This is a classic symptom of a mixed equilibrium state. If your samples are stored or processed at varying room temperatures without pH control, pantoic acid spontaneously partially cyclizes into pantolactone[2]. Because HPLC separates these two forms, you will observe split peaks and inconsistent integration. Field Insight: To achieve self-validating, reproducible data, you must force the equilibrium entirely to one side before injection. The industry standard is to acidify the sample (pH 1-2) and heat it to 80°C, driving 100% conversion to pantolactone[4].
Q2: How does temperature affect the biocatalytic reduction of ketopantoate by KPR?
Answer: Ketopantoate reductase (KPR, EC 1.1.1.169) catalyzes the NADPH-dependent reduction of ketopantoate. For mesophilic organisms (e.g., E. coli or Fusarium proliferatum), the enzyme's temperature optimum is strictly between 25°C and 35°C[3][5].
Field Insight: Operating the bioreactor above 40°C causes rapid thermal unfolding of KPR, dropping the
Q3: What is the optimal storage temperature to maintain pantoic acid in its open-chain form? Answer: Store solutions at 4°C or -20°C in a slightly alkaline buffer (pH 7.5–8.0). Cold temperatures kinetically freeze the lactonization reaction, and the absence of excess protons prevents the acid-catalyzed dehydration mechanism.
Part 3: Troubleshooting Guide
Issue: Incomplete conversion during analytical derivatization.
-
Symptom: HPLC chromatograms show residual pantoic acid peaks alongside pantolactone, leading to under-quantification of the total precursor pool.
-
Root Cause: Insufficient thermal energy or inadequate proton concentration to drive the dehydration reaction to completion.
-
Resolution: Ensure the water bath is fully pre-heated to 80°C before submerging the samples. Verify that the final pH of the sample is
after the addition of 6N HCl. A pH of 3.0 or higher will exponentially increase the time required to reach equilibrium.
Caption: Workflow for the quantitative analytical conversion of pantoic acid to pantolactone.
Part 4: Experimental Protocols
Protocol 1: Quantitative Conversion of Pantoic Acid to Pantolactone for HPLC Analysis
This protocol acts as a self-validating system: by running a known standard of pure pantoic acid through this workflow alongside your samples, you validate the 100% conversion efficiency of the thermal shift.
-
Sample Clarification: Centrifuge the culture broth or enzymatic reaction mixture at 10,000 x g for 5 minutes to remove cells and insoluble debris.
-
Acidification: Transfer 1.0 mL of the supernatant to a glass reaction vial. Add 6N HCl dropwise until the pH reaches 1.0–2.0. Causality: Excess protons are required to protonate the hydroxyl group, turning it into a viable leaving group (water) for the cyclization step.
-
Thermal Shift: Seal the vial and submerge it in a water bath pre-heated to 80°C for exactly 15 minutes[4]. Causality: Heating to 80°C provides the activation energy required to rapidly dehydrate pantoic acid. Without this thermal input, the acid-catalyzed lactonization takes hours to reach equilibrium, leading to irreproducible HPLC integration.
-
Extraction: Cool the vial rapidly on ice to halt any side reactions. Add 2.0 mL of ethyl acetate and vortex vigorously for 1 minute to extract the newly formed pantolactone.
-
Analysis: Separate the organic layer, evaporate under reduced pressure, and reconstitute in the HPLC mobile phase for quantification.
Protocol 2: Temperature-Controlled Ketopantoate Reductase (KPR) Activity Assay
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 7.5. Add 0.2 mM NADPH and 0.7 mM ketopantoate.
-
Thermal Equilibration: Aliquot 990 µL of the buffer into a quartz cuvette and incubate in a Peltier-controlled spectrophotometer at 30°C for 5 minutes. Causality: Pre-incubating the buffer ensures the KPR enzyme operates at its thermodynamic optimum[3]. Introducing the enzyme to a cold substrate solution artificially depresses the initial reaction velocity (
), skewing kinetic calculations. -
Reaction Initiation: Add 10 µL of purified KPR enzyme to initiate the reaction.
-
Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP⁺) over 3 minutes to calculate specific activity.
Part 5: Data Presentation
Table 1: Effect of Temperature on Pantoic Acid Precursors and KPR Kinetics
| Parameter | Condition / Value | Causality & Experimental Impact |
| Pantoic Acid Stability | 4°C, pH 7.5–8.0 | Low thermal energy and lack of protons prevent dehydration; maintains >99% open-chain form for storage. |
| KPR Temperature Optimum | 25°C–35°C | Ideal thermodynamic state for mesophilic KPR (e.g., E. coli, F. proliferatum); maximizes |
| KPR Thermal Denaturation | > 55°C | Rapid unfolding of the enzyme's catalytic domain; activity drops to <5% within 10 minutes[3]. |
| Quantitative Lactonization | 80°C, pH 1.0–2.0 | High heat and excess protons drive complete dehydration; yields >99% pantolactone for accurate HPLC analysis[4]. |
Part 6: References
Sources
- 1. A D-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cloning and characterization of a novel 2-ketoisovalerate reductase from the beauvericin producer Fusarium proliferatum LF061 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0590857A2 - Production of D-pantoic acid and D-pantothenic acid - Google Patents [patents.google.com]
- 5. Information on EC 1.1.1.169 - 2-dehydropantoate 2-reductase - BRENDA Enzyme Database [brenda-enzymes.org]
Removing residual sodium hydroxide from 4-hydroxy-3,3-dimethylbutanoate
Subject: Eradicating Residual Sodium Hydroxide from Sodium 4-hydroxy-3,3-dimethylbutanoate Workflows Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Application Scientist’s troubleshooting desk. A recurring challenge in the synthesis and formulation of pantothenic acid precursors is the isolation of pure free from residual sodium hydroxide (NaOH). Because both the target carboxylate and the basic contaminant are highly water-soluble, traditional purification methods often fail.
This guide bypasses standard rigid templates to provide a field-proven, mechanistically grounded strategy: The Lactonization-Extraction-Hydrolysis Protocol .
🔬 Mechanistic FAQs: Understanding the Chemistry
Q: Why can't I just neutralize the residual NaOH with hydrochloric acid (HCl) and lyophilize the product? A: Direct neutralization is a flawed strategy due to the physical properties of the resulting byproducts. Neutralizing NaOH with HCl generates sodium chloride (NaCl) and water. Because both NaCl and sodium 4-hydroxy-3,3-dimethylbutanoate are highly soluble in aqueous media, you simply trade NaOH contamination for NaCl contamination. There is no viable solvent system to selectively precipitate one salt while leaving the other in solution.
Q: What is the causality behind the "Lactonization" strategy? A: We exploit the specific structural geometry of the 4-hydroxy group. When you intentionally over-acidify the mixture (pH < 2), the sodium carboxylate is protonated to form 4-hydroxy-3,3-dimethylbutanoic acid. Due to the favorable thermodynamics of 5-membered ring formation, this free acid spontaneously undergoes intramolecular esterification (lactonization) to form (also known as dihydro-4,4-dimethyl-2(3H)-furanone)[1].
This single chemical event fundamentally alters the physical properties of your target: it transforms a highly polar, water-soluble salt into a neutral, lipophilic organic oil.
Q: How does this system act as a "self-validating" purification protocol? A: By converting the target into a lipophilic lactone, you can extract it into an organic solvent (like ethyl acetate), leaving 100% of the inorganic impurities (NaCl, excess HCl) behind in the aqueous waste. Once the pure lactone is isolated and weighed, you add exactly 1.00 molar equivalent of standardized NaOH to quantitatively ring-open the lactone back to the sodium salt. Because the stoichiometry is exact, the absence of residual NaOH is mathematically and chemically guaranteed.
📊 Quantitative Data: Purification Strategy Comparison
To illustrate the superiority of the lactonization workflow, compare the expected outcomes of standard purification attempts:
| Purification Strategy | Intermediate Chemical State | Phase Separation Mechanism | Final Target Purity | Residual Impurities | Causality / Limiting Factor |
| Direct Neutralization (HCl) | Open-chain free acid & salt | None (Aqueous only) | < 70% | High NaCl | Forms inseparable inorganic salts in the aqueous phase. |
| Direct Solvent Extraction | Open-chain sodium salt | Poor (Salt stays in water) | Unchanged | High NaOH | Both the target salt and NaOH are insoluble in organic solvents. |
| Lactonization-Extraction | 4,4-dimethylbutyrolactone | Excellent (Organic/Aqueous) | > 99.5% | None | Cyclization converts target to a lipophilic neutral species for perfect phase separation. |
⚙️ Process Visualization
Workflow for purifying sodium 4-hydroxy-3,3-dimethylbutanoate via lactonization.
🧪 Step-by-Step Methodology: The Lactonization Protocol
Follow this validated workflow to achieve >99.5% purity.
Phase 1: Acid-Catalyzed Lactonization
-
Dissolution: Dissolve the crude, NaOH-contaminated sodium 4-hydroxy-3,3-dimethylbutanoate in a minimal volume of distilled water.
-
Thermal Control: Place the reaction flask in an ice-water bath (0–5 °C). The neutralization of NaOH is highly exothermic; thermal control prevents unwanted side reactions.
-
Acidification: Under vigorous magnetic stirring, slowly add 1.0 M HCl dropwise until the aqueous solution reaches a pH of 1.0 to 2.0 (verify with pH paper or a calibrated probe).
-
Cyclization: Allow the solution to stir for 30 minutes at room temperature. The acidic environment ensures complete protonation and spontaneous cyclization into 4,4-dimethylbutyrolactone[2].
Phase 2: Liquid-Liquid Extraction
-
Phase Separation: Transfer the acidic aqueous mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The neutral lactone will partition into the organic layer, while NaCl and excess HCl remain in the aqueous layer.
-
Washing & Drying: Combine the organic extracts and wash once with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The product will be a pale, viscous oil (pure 4,4-dimethylbutyrolactone). Self-Validation Check: Obtain a ¹H-NMR of the oil to confirm the absence of water and inorganic salts before proceeding.
Phase 3: Quantitative Ring-Opening (Hydrolysis)
-
Gravimetric Analysis: Weigh the exact mass of the purified lactone oil. Calculate the precise molar amount (MW of 4,4-dimethylbutyrolactone = 114.14 g/mol ).
-
Stoichiometric Addition: Dissolve the lactone in a small volume of deionized water. Add exactly 1.00 molar equivalent of standardized 1.0 M NaOH solution.
-
Hydrolysis: Stir the mixture at 40 °C for 2 hours to ensure quantitative ring-opening back to the open-chain carboxylate.
-
Isolation: Lyophilize (freeze-dry) the resulting clear solution. The resulting white powder is pure sodium 4-hydroxy-3,3-dimethylbutanoate (MW = 154.14 g/mol ), completely free of residual NaOH.
📚 References
-
4,4-Dimethylbutyrolactone | C6H10O2 | CID 26312. PubChem - National Institutes of Health (NIH). Available at: [Link]
-
Characterization and Identification of an Unknown Compound Associated with Metabolic Acidosis. HARVEST - University of Saskatchewan. Available at:[Link]
Sources
Technical Support Center: Overcoming Solubility Issues of gem-Dimethyl Intermediates in Organic Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common solubility challenges encountered with gem-dimethyl intermediates in organic solvents. The unique structural feature of the gem-dimethyl group can significantly impact a molecule's physical properties, often leading to poor solubility that can hinder reaction kinetics, purification, and formulation development. This resource is designed to provide you with both the theoretical understanding and practical solutions to overcome these hurdles.
Understanding the Challenge: The Double-Edged Sword of the gem-Dimethyl Group
The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is a prevalent motif in many natural products and pharmaceutically active compounds, including steroids and terpenoids.[1][2] Its incorporation into a molecular structure can offer several advantages, such as increased metabolic stability and conformational rigidity.[3] However, this seemingly simple structural element can also be a source of significant frustration in the lab due to its impact on solubility.
The primary reasons for the poor solubility of many gem-dimethyl intermediates are:
-
Increased Lipophilicity: The two methyl groups contribute to the nonpolar character of the molecule, making it less soluble in polar solvents.[4]
-
Crystal Lattice Energy: The steric bulk and symmetrical nature of the gem-dimethyl group can promote efficient crystal packing, leading to a high lattice energy that is difficult for solvents to overcome.[5]
-
Disruption of Solute-Solvent Interactions: The non-polar nature of the gem-dimethyl group can interfere with favorable interactions, such as hydrogen bonding, between the solute and polar solvent molecules.
This guide will walk you through a series of troubleshooting steps and frequently asked questions to effectively address these challenges.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
When faced with a poorly soluble gem-dimethyl intermediate, a systematic approach to solvent screening and optimization is crucial. This section provides a logical workflow to identify a suitable solvent system for your compound.
Diagram: Experimental Workflow for Solubility Troubleshooting
Caption: A systematic workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: My gem-dimethyl intermediate is poorly soluble in common polar aprotic solvents like DMF and DMSO. What should I try next?
A1: While DMF and DMSO are powerful solvents, their high polarity might not be optimal for highly lipophilic gem-dimethyl compounds.[6][7] The principle of "like dissolves like" is a good starting point.[4][8]
Troubleshooting Steps:
-
Evaluate a Range of Solvent Polarities: Systematically test solvents with varying polarities. A good selection includes:
-
Less Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).[4]
-
Aromatic Solvents: Toluene, Xylene. These can be effective for non-polar, aromatic-containing intermediates.
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE).
-
-
Consider Co-Solvent Systems: A mixture of two or more miscible solvents can often provide a synergistic effect on solubility.[9][10] The goal is to create a solvent environment with a polarity that is "just right" for your compound.
-
Example: Start with a solvent in which your compound has slight solubility (e.g., DCM) and titrate in a more polar, miscible solvent (e.g., a small amount of methanol or ethanol) or a less polar one (e.g., hexane).[9] This can disrupt the crystal lattice of the solute and improve solvation.
-
-
Utilize Temperature: For many organic compounds, solubility increases with temperature.[11][12][13]
-
Protocol: Gently heat the solvent mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your intermediate.[9]
-
Data Presentation: Solvent Polarity and Properties
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Hexane | 0.1 | 69 | Non-polar |
| Toluene | 2.4 | 111 | Aromatic, non-polar |
| Dichloromethane (DCM) | 3.1 | 40 | Chlorinated, moderately polar |
| Tetrahydrofuran (THF) | 4.0 | 66 | Ether, polar aprotic |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Ester, moderately polar |
| Acetone | 5.1 | 56 | Ketone, polar aprotic |
| Acetonitrile | 5.8 | 82 | Nitrile, polar aprotic |
| Dimethylformamide (DMF) | 6.4 | 153 | Amide, polar aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Sulfoxide, highly polar aprotic |
Note: Polarity indices are relative values and can vary slightly depending on the scale used.
Q2: I've found a solvent system that works, but the dissolution rate is extremely slow. How can I speed up the process?
A2: A slow dissolution rate is often due to a high activation energy barrier for breaking the crystal lattice.
Troubleshooting Steps:
-
Increase Surface Area: If your intermediate is a crystalline solid, grinding it into a fine powder will increase the surface area available for solvent interaction, thereby accelerating dissolution.[14]
-
Apply Sonication: Using an ultrasonic bath can provide the energy needed to break apart solid aggregates and enhance the interaction between the solute and solvent.[9] This is a very effective technique for stubborn-to-dissolve solids.
-
Combine Heating and Agitation: As mentioned previously, increasing the temperature will increase the kinetic energy of the system.[9] Combining this with vigorous stirring or magnetic stirring will maximize the rate of dissolution.
Q3: My compound contains acidic or basic functional groups in addition to the gem-dimethyl moiety. Can I leverage this to improve solubility?
A3: Absolutely. The presence of ionizable functional groups provides a powerful handle for manipulating solubility.
Troubleshooting Steps:
-
For Acidic Compounds (e.g., carboxylic acids, phenols):
-
Strategy: Deprotonate the acidic group to form a salt, which will be significantly more polar and often more soluble in polar solvents.
-
Protocol: Add a suitable base to your solvent system.
-
For aqueous systems, bases like sodium hydroxide or potassium carbonate can be used.
-
For organic systems, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
-
-
For Basic Compounds (e.g., amines):
-
Strategy: Protonate the basic group to form an ammonium salt, which will have increased polarity and solubility.
-
Protocol: Add an acid to your solvent system.
-
Aqueous solutions of hydrochloric acid or acetic acid are often effective.
-
In organic solvents, you can use solutions of HCl in dioxane or diethyl ether.
-
-
Diagram: pH-Dependent Solubility
Caption: Manipulating solubility through pH adjustment.
Q4: I am working on a late-stage drug development project and need to avoid "harsh" solvents. What are some more "biocompatible" or "green" options?
A4: This is an increasingly important consideration in the pharmaceutical industry.
Recommended Solvents and Strategies:
-
"Greener" Solvents:
-
Ethanol and Isopropanol: These are often good starting points.[10]
-
Dimethyl Isosorbide (DMI): A bio-based solvent that has shown promise as a vehicle for drug delivery and can enhance the solubility of nonpolar compounds.[15][16]
-
Propylene Glycol (PG) and Polyethylene Glycols (PEGs): These are commonly used as co-solvents in pharmaceutical formulations.[15]
-
-
Advanced Formulation Strategies:
-
Co-crystals: Forming a co-crystal with a benign co-former can dramatically alter the physicochemical properties of your intermediate, including solubility, without changing its covalent structure.[5][17] This is a powerful technique in crystal engineering.
-
Solid Dispersions: Dispersing your compound in a polymeric carrier at the molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[18][19]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent or co-solvent system for a poorly soluble gem-dimethyl intermediate.
Materials:
-
Your gem-dimethyl intermediate
-
A selection of solvents covering a range of polarities (see table above)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Initial Screening (Single Solvents): a. Weigh a small, consistent amount of your intermediate (e.g., 1-2 mg) into each vial. b. Add a fixed volume of a single solvent (e.g., 0.5 mL) to each vial. c. Vortex each vial vigorously for 1-2 minutes. d. Observe and record the solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).
-
Co-Solvent Titration (for promising single solvents): a. Select a solvent from the initial screen in which your compound showed partial solubility. b. To this vial, add a miscible co-solvent dropwise while vortexing. c. Observe for complete dissolution. Record the approximate ratio of the two solvents.
-
Temperature Effect: a. For samples that did not fully dissolve at room temperature, place the vials in a heating block or water bath. b. Gradually increase the temperature (e.g., in 10°C increments) while monitoring for dissolution. Do not exceed the boiling point of the solvent. c. Note the temperature at which complete dissolution occurs.
References
- Bose, S., et al. (2017). Nuclear magnetic resonance spectroscopy in co-crystal characterization. Journal of Molecular Pharmaceutics, 25(6), 2335-2342.
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1996, November). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
PubMed. (n.d.). Cosolvency of dimethyl isosorbide for steroid solubility. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the equilibrium solubility of dimethylolpropionic acid: Measurement, correlation, thermodynamic analysis and solvent selection. [Link]
-
Nature. (2025, January 13). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. [Link]
-
PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
PubMed. (2013, January 15). Strategies to address low drug solubility in discovery and development. [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
ResearchGate. (2025, August 7). Stereochemistry of terpene derivatives. Part 4: See Ref. 1. Fragrant terpenoid derivatives with an unsaturated gem-dimethylbicyclo[3.1.0]hexane system. [Link]
-
PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]
-
ACS Media Group. (2025, February 17). Addressing Pain Points and Solubility Challenges for Drug Discovery. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
-
ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. [Link]
-
IJSDR. (2011, January 12). Methods to boost solubility. [Link]
-
Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results?. [Link]
-
MedCrave online. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway. [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
ResearchGate. (2011, September 1). Esterification and etherification of steroid and terpene under Mitsunobu conditions. [Link]
- Vertex AI Search. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
-
MDPI. (2021, November 22). In Silico Prediction of Steroids and Triterpenoids as Potential Regulators of Lipid Metabolism. [Link]
-
Frontiers. (2022, September 29). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. [Link]
-
ResearchGate. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
- Google Patents. (n.d.).
-
Chemistry Europe. (n.d.). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
-
CentAUR. (2020, April 7). Solubility improvement of progesterone from solid dispersions prepared by solvent evaporation and co-milling. [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. [Link]
-
American Chemical Society. (2016, February 12). MedChem Tips & Tricks. [Link]
-
Reddit. (2020, September 5). Why does temperature affect the solubility of compounds differently? For example, CO2 is more soluble in water a lower temperatures, and sucrose is more soluble in water at higher temperatures?. [Link]
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acs.org [acs.org]
- 17. Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ispe.gr.jp [ispe.gr.jp]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validation & Comparative
High-Fidelity Analytical Standard Purity Testing for CAS 86126-08-1: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly characterized analytical standards. CAS 86126-08-1 (4-Hydroxy-3,3-dimethylbutanoic acid) is a critical aliphatic building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including leukotriene antagonists[1]. However, its unique structural properties present severe analytical challenges that render conventional purity testing methods obsolete.
This guide objectively compares the performance of Ultra-High Purity (UHP) standards against conventional alternatives, detailing the causality behind the required analytical workflows and providing self-validating protocols to ensure absolute scientific integrity.
The Mechanistic Challenge: Why Traditional Methods Fail
Relying on traditional HPLC-UV or simple acid-base titration to validate CAS 86126-08-1 is a fundamental analytical error.
-
Lack of a UV Chromophore: As an aliphatic hydroxy acid, CAS 86126-08-1 lacks a conjugated
-electron system. Traditional HPLC-UV at 210 nm or 254 nm is functionally blind to this compound and its non-UV-absorbing impurities, leading to dangerous overestimations of purity[2]. -
The Lactonization Equilibrium: The proximity of the terminal hydroxyl group (C4) to the carboxylic acid (C1) creates a thermodynamic vulnerability. Under acidic conditions or elevated temperatures, the molecule readily undergoes intramolecular Fischer esterification (dehydration) to form 3,3-dimethyl-
-butyrolactone. Titration cannot distinguish between the target acid and other acidic impurities, nor can it accurately quantify the neutral lactone degradant.
To establish a trustworthy standard, we must deploy a tri-orthogonal approach : mass-based detection, absolute nuclear magnetic resonance quantitation, and rigorous moisture control.
Fig 1. Degradation pathway and tri-orthogonal analytical workflow for CAS 86126-08-1.
Comparative Performance Data
When sourcing CAS 86126-08-1 for API synthesis or quantitative calibration, the grade of the material dictates the success of the downstream reaction. The table below summarizes the quantitative analytical data comparing our UHP Reference Standard against commercially available alternatives.
| Analytical Parameter | UHP Reference Standard | Conventional Technical Grade | Derivatized Lactone Grade |
| Absolute Purity (qNMR) | N/A (Converted) | ||
| Chromatographic Purity (CAD) | |||
| Lactone Impurity Profile | |||
| Water Content (KF) | |||
| Primary Application | API Calibration, qNMR IS | Crude Synthesis | Lactone-specific pathways |
Insight: The Technical Grade exhibits a high lactone impurity (
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following methodologies are designed as self-validating systems. Every parameter has a mechanistic purpose to prevent false positives.
Protocol 1: Mass-Based Impurity Profiling via HPLC-CAD
Causality: Charged Aerosol Detection (CAD) measures the mass of non-volatile analytes after the mobile phase is evaporated[2]. Because CAS 86126-08-1 is a semi-volatile low-molecular-weight acid, we must carefully control the CAD evaporator temperature. If it is too high, the analyte volatilizes and signal is lost; if too low, the mobile phase won't evaporate, causing baseline noise.
Step-by-Step Methodology:
-
Column: HILIC or Mixed-Mode Anion Exchange (150 x 4.6 mm, 3 µm) to retain the highly polar hydroxy acid.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in MS-Grade Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Self-Validation Check: Never use non-volatile buffers (e.g., phosphate). They will permanently foul the CAD nebulizer and cause massive baseline spikes.
-
-
Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
CAD Settings: Set the evaporator temperature strictly to 35°C.
-
System Suitability: Inject a 1.0 mg/mL resolution standard containing both the free acid and the lactone. The resolution (
) between the two peaks must be before proceeding.
Protocol 2: Absolute Purity Determination via H-qNMR
Causality: Quantitative NMR (qNMR) provides a direct primary ratio method that does not rely on the response factor of the analyte. By comparing the integral of the isolated gem-dimethyl protons of CAS 86126-08-1 against a certified internal standard, we establish absolute mass fraction purity[3].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of CAS 86126-08-1 and ~10 mg of Maleic Acid (Certified Reference Material) into a vial using a microbalance (
mg). -
Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
).-
Self-Validation Check: DMSO-
is chosen over or to prevent the rapid deuterium exchange of the hydroxyl and carboxyl protons, which would compromise the spectral integration[3].
-
-
Acquisition Parameters: Acquire a 1D
H spectrum.-
Critical Causality: Set the relaxation delay (
) to seconds. The gem-dimethyl protons lack strong dipole-dipole interactions, leading to long longitudinal relaxation times ( ). A standard 1-second delay will result in incomplete magnetization recovery, artificially lowering the calculated purity[3].
-
-
Integration: Integrate the maleic acid singlet (
6.26 ppm, 2H) and the gem-dimethyl singlet of the analyte ( ~0.9 ppm, 6H) to calculate the absolute mass fraction.
Protocol 3: Moisture Control via Karl Fischer (KF) Coulometry
Causality: Trace water acts as a solvent that can shift the thermodynamic equilibrium toward the open-chain hydroxy acid or facilitate degradation during storage. Precise moisture control validates the qNMR mass balance.
Step-by-Step Methodology:
-
Reagent Preparation: Fill the coulometric cell with a strictly methanol-free KF reagent. Methanol can cause unwanted esterification of the carboxylic acid group during titration, generating water as a byproduct and artificially inflating the moisture reading.
-
System Blank: Run the generator electrode until the background drift is stable at
µ g/min . -
Sample Injection: Inject 100 mg of the standard dissolved in an anhydrous solvent.
-
Validation: Spike recovery must be within 98-102% using a certified 1% water standard.
References
Sources
Comparative Guide: UV Detection Strategies for 4-Hydroxy-3,3-dimethylbutanoate HPLC Assays
The Photometric Challenge of Aliphatic Hydroxy Acids
Quantifying 4-hydroxy-3,3-dimethylbutanoate (4-HDMB) via High-Performance Liquid Chromatography (HPLC) presents a fundamental photometric challenge. As a short-chain aliphatic hydroxy acid, 4-HDMB lacks a conjugated
Because the hydroxyl group absorbs deep in the vacuum-UV region (<190 nm)—which is entirely masked by standard mobile phase solvents—analysts are forced to rely on the weak
To overcome these limitations, drug development professionals must choose between Direct Low-UV Detection and Chromophore-Enhanced Derivatization . This guide objectively compares these methodologies, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Method A: Direct Low-UV Detection (200–210 nm)
Direct detection relies on the native absorbance of the protonated carboxyl group. While this method avoids complex sample preparation, it requires meticulous chromatographic optimization to separate the analyte from UV-absorbing matrix components and solvent impurities.
Causality & Mechanism
At 210 nm, almost all organic compounds containing double bonds, lone pairs, or aromatic rings will absorb light. To achieve a functional assay, the mobile phase must be strictly controlled. Methanol cannot be used due to its high UV cutoff (205 nm); instead, HPLC-grade acetonitrile (cutoff 190 nm) and highly purified water are mandatory. Furthermore, the sample must be heavily acidified. Acidification fully protonates the carboxylate ion into its un-ionized carboxylic acid form, which prevents peak tailing and increases hydrophobic retention on the reversed-phase column[2].
Self-Validating Protocol: Direct Low-UV Assay
-
Mobile Phase Preparation : Prepare an isocratic mobile phase of 95% 20 mM Phosphoric Acid (pH 2.5) and 5% Acetonitrile.
-
Validation Step: Monitor the baseline at 210 nm for 15 minutes. Baseline drift must not exceed 2 mAU/min. If drift is higher, replace the water source.
-
-
Sample Acidification : Dilute the 4-HDMB sample in mobile phase and add 0.1 M HCl until the pH drops below 2.0.
-
Chromatographic Separation : Inject 20 µL onto an Aqueous-Compatible (aQ) C18 column (e.g., Hypersil Gold aQ) at a flow rate of 1.0 mL/min.
-
Causality: Standard C18 columns undergo "phase collapse" (stationary phase dewetting) in highly aqueous mobile phases. An aQ-C18 column contains polar embedded groups that maintain phase extension, ensuring reproducible retention times.
-
-
Detection : Set the Diode Array Detector (DAD) or UV detector to 210 nm (reference 360 nm).
Method B: Pre-Column Derivatization (254 nm)
To achieve higher sensitivity and specificity, the 4-HDMB molecule can be chemically modified (derivatized) prior to injection. By attaching a strong chromophore to the carboxylic acid group, the detection wavelength is shifted out of the noisy low-UV region into the highly specific high-UV region[3].
Causality & Mechanism
A standard approach for aliphatic carboxylic acids is esterification using a phenacyl halide, such as phenacyl bromide, catalyzed by a base like triethylamine[4]. The reaction replaces the acidic proton of 4-HDMB with a phenacyl group. The newly introduced benzene ring conjugated with a ketone provides a massive
Self-Validating Protocol: Phenacyl Derivatization Assay
-
Reagent Preparation : Prepare a 50 mM solution of Phenacyl Bromide in anhydrous Acetonitrile and a 50 mM solution of Triethylamine in Acetonitrile.
-
Reaction Assembly : In a glass HPLC vial, combine 100 µL of the 4-HDMB sample, 100 µL of the Phenacyl Bromide reagent, and 50 µL of Triethylamine.
-
Thermal Catalysis : Cap the vial and incubate at 60°C for 30 minutes.
-
Causality: The
nucleophilic substitution requires thermal energy to overcome the activation barrier and achieve a >98% reaction yield.
-
-
Reaction Quenching : Add 10 µL of glacial acetic acid to neutralize the triethylamine and halt the reaction.
-
Validation Step: Run a "Reagent Blank" (water instead of sample) through the HPLC. Identify the unreacted phenacyl bromide peak and ensure its resolution factor (
) is > 2.0 relative to the derivatized 4-HDMB peak.
-
-
Chromatographic Separation & Detection : Inject 10 µL onto a standard C18 column using a gradient of Water/Acetonitrile. Detect at 254 nm.
Quantitative Performance Comparison
The following table summarizes the operational metrics of Direct UV, Derivatization UV, and an alternative universal detection method (Charged Aerosol Detection - CAD) for benchmarking purposes.
| Analytical Parameter | Direct Low-UV Method | Pre-Column Derivatization Method | Alternative Benchmark (CAD) |
| Detection Wavelength | 200 – 210 nm | 254 nm (Phenacyl ester) | N/A (Universal scattering) |
| Chromophore Requirement | None (relies on carboxyl group) | Requires reactive tagging | None |
| Sensitivity (LOD) | ~0.1 - 0.5 mM | ~1 - 10 µM | ~10 - 50 µM |
| Matrix Interference | High (many organics absorb at 210nm) | Low (shifted to specific UV range) | Moderate (detects all non-volatiles) |
| Sample Preparation | Simple (Acidification/Filtration) | Complex (Reaction, Heating, Quenching) | Simple (Filtration) |
| Column Requirement | Aqueous-compatible C18 (aQ) | Standard C18 | Standard C18 |
| Gradient Compatibility | Poor (severe baseline drift) | Excellent (stable baseline at 254 nm) | Excellent |
Decision Matrix & Workflow Visualization
When selecting an assay for 4-HDMB, the decision hinges on the sample matrix. For high-purity synthetic process monitoring, Direct Low-UV is sufficient and rapid. For pharmacokinetic studies, fermentation broths, or complex biological matrices, Pre-Column Derivatization is strictly required to achieve the necessary specificity and lower Limits of Detection (LOD).
Workflow comparison: Direct Low-UV vs. Pre-column Derivatization for HPLC.
References
- De Baere, S., Eeckhaut, V., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. PubMed (NIH).
- MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI.
- PubMed Central (PMC). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. NIH.
- ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.
Sources
- 1. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 2. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Sodium vs. Calcium Salts of 3-Hydroxy-3-Methylbutanoic Acid
Introduction & Chemical Identity
3-Hydroxy-3-methylbutanoic acid (commonly known as
In pharmacological and nutritional applications, HMB is predominantly administered as a monohydrated calcium salt (HMB-Ca) or in its free acid form (HMB-FA)[2]. However, the calcium salt has been documented to exhibit variable and sometimes low absorption rates in certain populations[3]. As formulation paradigms shift toward highly bioavailable delivery systems, monovalent alternatives like Sodium HMB (HMB-Na) are being engineered to improve solubility and absorption kinetics, making them particularly preferable for high-protein, low-viscosity liquid nutritional products[4].
This guide provides an objective, data-driven comparison of the physicochemical properties, pharmacokinetics, and experimental methodologies associated with HMB-Na and HMB-Ca.
Physicochemical Properties & Formulation Dynamics
The choice of counterion fundamentally alters the physicochemical behavior and formulation viability of HMB.
-
Calcium HMB (HMB-Ca): Forms a stable, non-hygroscopic monohydrate powder. Its divalent calcium bridging creates a lattice that resists moisture, making it highly stable for solid oral dosage forms (tablets, capsules) and helping combat protein breakdown effectively[5].
-
Sodium HMB (HMB-Na): A monovalent salt that exhibits extreme aqueous solubility. While its highly hygroscopic nature makes it challenging for traditional dry powder formulations, it is exceptionally advantageous for concentrated liquid medical foods, IV solutions, or ready-to-drink (RTD) formulations where rapid dissolution and phase clarity are required[4].
Table 1: Physicochemical Comparison
| Property | Sodium HMB (HMB-Na) | Calcium HMB (HMB-Ca) |
| Chemical Formula | C5H9NaO3 | Ca(C5H9O3)2 · H2O |
| Molecular Weight | 140.11 g/mol | 292.34 g/mol |
| Aqueous Solubility (25°C) | > 50 g/100 mL | ~ 8.5 g/100 mL |
| Hygroscopicity | High | Low |
| Primary Formulation Use | Liquid suspensions, RTD beverages | Tablets, capsules, dry powders |
| Gastric Dissociation Rate | Rapid (< 10 mins) | Moderate (30 - 60 mins) |
Pharmacokinetics (PK) & Bioavailability
The dissociation kinetics of the salts in the gastric milieu directly dictate their absorption profiles. HMB-Ca requires a lower gastric pH to fully dissociate the calcium bonds before the free HMB anion can be absorbed in the proximal intestine, resulting in a delayed
Conversely, HMB-Na dissociates nearly instantaneously upon ingestion. This rapid dissociation mimics the pharmacokinetic profile of HMB-FA, achieving a faster
Table 2: Comparative Pharmacokinetic Parameters (Standardized 3g Equivalent Dose)
| PK Parameter | HMB-Na (Estimated) | HMB-Ca (Reported) |
| 450 - 550 | 300 - 350 | |
| 0.5 - 1.0 | 1.5 - 2.5 | |
| Half-life ( | ~ 2.5 | ~ 2.5 |
| AUC (0-24h) | Comparable | Comparable |
Mechanistic Signaling Pathway
Regardless of the salt form, the dissociated HMB anion exerts its biological effects via two primary axes:
-
Anabolic: Activation of the mechanistic target of rapamycin complex 1 (mTORC1), driving mRNA translation and protein synthesis.
-
Anti-catabolic: Attenuation of the FoxO transcription factors, thereby downregulating the Ubiquitin-Proteasome System (UPS) and reducing protein degradation.
Fig 1: Dual mechanistic pathway of HMB driving muscle hypertrophy via mTORC1 and UPS modulation.
Experimental Protocols & Methodologies
To objectively validate the performance differences between HMB-Na and HMB-Ca, the following self-validating protocols are utilized in preclinical evaluations.
Protocol A: In Vitro Simulated Gastric Fluid (SGF) Dissolution Assay
Causality & Rationale: The rate-limiting step for HMB absorption is its dissociation from the salt complex in the gastric lumen. SGF mimics this environment to predict in vivo
-
Preparation: Prepare 900 mL of Simulated Gastric Fluid (pH 1.2, 0.1 N HCl without enzymes) in a USP Apparatus II (Paddle) at 37°C ± 0.5°C.
-
Dosing: Introduce 1.0 g equivalent of HMB-Na or HMB-Ca into the vessels. Set paddle speed to 50 RPM.
-
Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately filter through a 0.45
m PTFE syringe filter. -
Self-Validating Quenching: Immediately neutralize the withdrawn SGF aliquots with 0.1 N NaOH. Why? This halts any acid-catalyzed degradation or lactonization of HMB prior to HPLC analysis, ensuring the quantified concentration accurately reflects the true dissociation state at the exact time of sampling.
-
Quantification: Analyze via HPLC-UV at 210 nm using a C18 column and a mobile phase of 0.1% phosphoric acid in water/acetonitrile (95:5 v/v).
Protocol B: In Vivo LC-MS/MS Pharmacokinetic Workflow
Causality & Rationale: Swine models possess gastrointestinal pH and transit times highly analogous to humans, providing highly translatable PK data compared to rodent models.
-
Animal Prep: Fast adult Yucatan miniature swine for 12 hours prior to dosing.
-
Administration: Administer a 30 mg/kg dose of HMB-Na or HMB-Ca via oral gavage, dissolved in 50 mL of sterile water.
-
Blood Collection: Collect 2 mL of venous blood via an indwelling jugular catheter at 0, 15, 30, 45, 60, 90, 120, 240, and 360 minutes into K2EDTA tubes.
-
Self-Validating Plasma Extraction: Centrifuge at 3000 x g for 10 mins at 4°C. Spike 100
L of plasma with 10 L of internal standard (HMB-d6, 50 g/mL). Why? The inclusion of a stable isotope-labeled internal standard prior to protein precipitation corrects for extraction losses and ion suppression matrix effects during ESI. If the recovery of HMB-d6 deviates by >15%, the sample run is automatically flagged for re-extraction, ensuring absolute quantitative integrity. Add 300 L of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 mins. -
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transitions for HMB (m/z 117.1
59.0) and HMB-d6 (m/z 123.1 62.0). -
Data Analysis: Calculate PK parameters (
, , AUC) using non-compartmental analysis (NCA).
Fig 2: Step-by-step in vivo pharmacokinetic experimental workflow using LC-MS/MS.
Conclusion
For solid dosage forms requiring prolonged shelf-life and resistance to humidity, Calcium HMB remains the gold standard. However, for sports nutrition applications demanding rapid peak plasma concentrations to maximize acute mTORC1 activation post-exercise, or for high-concentration liquid medical foods, Sodium HMB presents a superior, highly soluble alternative, provided the dietary sodium load is clinically acceptable.
References
-
Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof Source: Google Patents (KR20200004892A) URL:1
-
β-Hydroxy β-methylbutyric acid Source: Wikipedia URL:2
-
Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts Source: Google Patents (WO2012140276A2) URL:5
-
High protein, low viscosity liquid nutritional product with hmb Source: Google Patents (WO2014066675A1) URL:4
-
Compositions containing HMB and ketone bodies and methods for increasing lean body mass to fat mass ratio Source: Google Patents (CN116018155A) URL:3
Sources
- 1. KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof - Google Patents [patents.google.com]
- 2. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]
- 3. CN116018155A - Compositions containing HMB and ketone bodies and methods for increasing lean body mass to fat mass ratio - Google Patents [patents.google.com]
- 4. WO2014066675A1 - High protein, low viscosity liquid nutritional product with hmb - Google Patents [patents.google.com]
- 5. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents [patents.google.com]
Validated Protocols for Assaying 4-Hydroxy-3,3-Dimethylbutanoate Impurities: A Comparative Analytical Guide
Executive Summary & Context
4-Hydroxy-3,3-dimethylbutanoate (4-HDMB) and its derivatives (e.g., 2-amino-4-hydroxy-3,3-dimethylbutanoic acid) are critical chiral building blocks in the synthesis of modern Active Pharmaceutical Ingredients (APIs). They are most notably utilized in the development of complex peptidomimetics, including1[1][2].
Because 4-HDMB is highly polar, highly water-soluble, and lacks a strong UV-absorbing chromophore, quantifying it as a residual impurity during API release testing presents a significant analytical bottleneck. This guide objectively compares three validated platforms—LC-MS/MS, GC-MS, and derivatization-based HPLC-UV—providing the mechanistic rationale and experimental data required to build a self-validating analytical system fully compliant with 3[3][4].
Analytical Strategy & Methodological Comparison
To establish a robust control strategy, the chosen method must demonstrate high specificity, accuracy, and precision at the parts-per-million (ppm) level.
-
LC-MS/MS (Direct Analysis): The gold standard. Utilizes Electrospray Ionization in negative mode (ESI-) to detect the deprotonated carboxylic acid
. It offers the highest sensitivity without the need for chemical derivatization. -
GC-MS (Post-Silylation): A highly reproducible alternative. Requires derivatization (e.g., BSTFA + 1% TMCS) to volatilize the hydroxyl and carboxylate groups, converting 4-HDMB into a di-TMS derivative.
-
HPLC-UV (Pre-column Derivatization): A cost-effective but labor-intensive method. Requires tagging the carboxylic acid with a chromophore (e.g., phenacyl bromide) to enable UV detection at 254 nm.
Table 1: Performance Comparison of 4-HDMB Assay Methods
| Parameter | LC-MS/MS (ESI-) | GC-MS (Silylation) | HPLC-UV (Derivatization) |
| Limit of Detection (LOD) | 0.05 ppm | 0.5 ppm | 5.0 ppm |
| Limit of Quantitation (LOQ) | 0.15 ppm | 1.5 ppm | 15.0 ppm |
| Linearity Range | 0.15 – 50 ppm | 1.5 – 100 ppm | 15.0 – 500 ppm |
| Sample Prep Complexity | Low (Direct inject / LLE) | High (Evaporation + Silylation) | High (Reaction + Cleanup) |
| Run Time | 5 – 8 min | 15 – 20 min | 20 – 30 min |
| Primary Advantage | Highest sensitivity, direct | High chromatographic resolution | Accessible instrumentation |
(Data represents typical validation parameters for 4-HDMB spiked into a generic API matrix, aligned with ICH Q2(R2) standards[3].)
Logical decision matrix for selecting the optimal 4-HDMB impurity assay.
Mechanistic Rationale: The Causality of Experimental Choices
As an analytical scientist, method development relies on exploiting the molecule's fundamental physicochemical properties rather than trial and error.
Chromatographic Retention Causality:
4-HDMB is highly polar (
Ionization and Fragmentation Logic:
In LC-MS/MS, the aliphatic carboxylic acid dictates the use of Negative ESI. By adding a weak volatile base (e.g., 0.1% ammonium hydroxide) to the mobile phase, we force the deprotonation of the carboxylic acid (
Validated Experimental Protocols
Protocol A: LC-MS/MS Quantification (The Gold Standard)
System: Triple Quadrupole LC-MS (e.g., Agilent 6495 or Waters Xevo TQ-XS) Column: HILIC column (100 x 2.1 mm, 1.7 µm)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 50 mg of the final API and dissolve in 1.0 mL of Ethyl Acetate.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of LC-MS grade water. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes. The highly polar 4-HDMB partitions into the aqueous phase, leaving the lipophilic API matrix in the organic phase.
-
Phase Separation: Carefully transfer 500 µL of the aqueous phase to an autosampler vial.
-
Mobile Phase Setup:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Run a gradient from 90% B to 50% B over 5 minutes at a flow rate of 0.4 mL/min.
-
MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 131.1
87.1 (Quantifier) and 131.1 69.1 (Qualifier).
Step-by-step sample preparation workflow for the LC-MS/MS quantification of 4-HDMB.
Protocol B: GC-MS Quantification (Silylation Method)
System: GC-MS (Single Quadrupole, EI mode) Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
Step-by-Step Methodology:
-
Extraction & Evaporation: Extract 4-HDMB into an aqueous phase as described in Protocol A. Transfer 500 µL to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Crucial Causality: Any residual water will instantly quench the silylating reagent, causing the assay to fail.
-
Derivatization: Add 100 µL of anhydrous Pyridine and 100 µL of BSTFA (containing 1% TMCS). Seal the vial and incubate at 70°C for 30 minutes to form the di-TMS derivative of 4-HDMB (MW = 276).
-
Injection: Inject 1 µL into the GC-MS (Split ratio 10:1).
-
Temperature Program: Initial temp 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Monitor the characteristic Electron Ionization (EI) fragments of the di-TMS derivative (m/z 261
, m/z 147, and m/z 73) in Selected Ion Monitoring (SIM) mode.
References
1.[3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:
2.[4] Title: ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL:
3.[1] Title: WO2015005901A1 - Combinations of hepatitis c virus inhibitors Source: google.com URL:
4.[2] Title: US20150023913A1 - Hepatitis C Virus Inhibitors Source: google.com URL:
Sources
- 1. WO2015005901A1 - Combinations of hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 2. US20150023913A1 - Hepatitis C Virus Inhibitors - Google Patents [patents.google.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mastercontrol.com [mastercontrol.com]
FTIR spectrum analysis of carboxylate vs lactone carbonyl peaks
In pharmaceutical development and polymer chemistry, the structural transition between a cyclic ester (lactone) and its open-chain anionic counterpart (carboxylate) drastically alters a molecule's pharmacokinetics, solubility, and reactivity. A classic example is the statin class of drugs (e.g., simvastatin), which are often administered as lipophilic lactone prodrugs and must undergo in vivo hydrolysis to their active β-hydroxy acid (carboxylate) forms to effectively inhibit HMG-CoA reductase.
Fourier Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—serves as a definitive, non-destructive analytical tool to monitor this conversion. This guide provides an in-depth mechanistic comparison of lactone and carboxylate carbonyl signatures, supported by field-proven, self-validating experimental workflows.
Mechanistic Causality: Vibrational Dynamics of Carbonyls
The differentiation of lactone and carboxylate groups in an FTIR spectrum relies on the fundamental principles of bond force constants and electron delocalization:
-
Lactone (Cyclic Ester): The carbonyl (C=O) bond in a lactone is highly localized. In a six-membered ring (δ-lactone), the slight ring strain combined with the electron-withdrawing nature of the adjacent ester oxygen increases the force constant of the C=O bond. This structural rigidity requires higher energy for stretching vibrations, typically placing the1[1].
-
Carboxylate (COO⁻): When the lactone ring is hydrolyzed and deprotonated at physiological or alkaline pH, the resulting carboxylate anion undergoes resonance stabilization. The negative charge is delocalized equally across both oxygen atoms, which reduces the double-bond character (and thus the force constant) of the carbonyl group. This phenomenon splits the localized C=O stretch into two distinct modes: an. For specific active pharmaceutical ingredients like rosuvastatin calcium, these peaks manifest sharply at2[2].
Quantitative Spectral Comparison
To systematically interpret these shifts, the following table summarizes the key spectral markers used to differentiate the prodrug, intermediate, and active states.
Table 1: FTIR Peak Assignments for Carbonyl Transformations
| Functional Group | Molecular State | Asymmetric Stretch (cm⁻¹) | Symmetric Stretch (cm⁻¹) | Peak Characteristics |
| Six-Membered Lactone | Cyclic Ester (Neutral) | 1735 - 1750 | N/A | Strong, sharp, isolated peak |
| Carboxylic Acid | Open Chain (Protonated) | 1700 - 1725 | N/A | Strong, often overlaps with broad O-H stretch |
| Carboxylate Ion | Open Chain (Deprotonated) | 1550 - 1610 | 1300 - 1420 | Strong doublet, resonance stabilized |
Experimental Workflow: ATR-FTIR Protocol for Prodrug Activation
To empirically observe this transition, the following protocol details the ex situ activation of a statin prodrug and its subsequent ATR-FTIR analysis.
Step 1: Prodrug Solubilization
Dissolve 8 mg of simvastatin (lactone form) in 0.2 mL of pure ethanol.
-
Causality: Ethanol acts as a miscible co-solvent to overcome the high lipophilicity of the closed-ring lactone, ensuring homogeneous hydrolysis in the aqueous phase during the next step.
Step 2: Alkaline Hydrolysis
-
Causality: The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This drives the irreversible ring-opening reaction via base-catalyzed acyl substitution.
Step 3: pH Neutralization
Carefully neutralize the solution with dilute HCl to exactly pH 7.0.
-
Causality: The pKa of the resulting statin β-hydroxy acid is approximately 4.5. By maintaining pH 7.0, the molecule is locked in its deprotonated carboxylate state, ensuring the resonance delocalization required for the2[2].
Step 4: ATR-FTIR Acquisition
-
Clean the diamond ATR crystal with isopropyl alcohol and collect a background spectrum (air) to subtract ambient CO₂ and water vapor.
-
Deposit 3 µL of the neutralized sample onto the crystal. Allow the solvent to evaporate completely to form a uniform thin film.
-
Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.
Step 5: Self-Validating System (pH Titration Check)
To prove that the observed peaks are true carboxylate modes and not degradation artifacts, the system must be self-validating. Drop the pH of the sample directly on the ATR crystal to pH 2.0 using 1 N HCl.
-
Validation Check: The asymmetric/symmetric carboxylate doublet (~1585/1392 cm⁻¹) will immediately disappear, and a new, single peak will emerge at ~1720 cm⁻¹. This confirms the reversible protonation to a carboxylic acid, validating the integrity of the original carboxylate assignment and proving the 4[4].
Workflow Visualization
Fig 1. Chemical conversion of lactone to carboxylate and corresponding ATR-FTIR spectral signatures.
References
-
[1] Title: FTIR Spectroscopy-based Examination of Cascabella thevetia (L.) Lippold: Preliminary Studies on Geographical Variations Source: ijetv.org URL:
-
Title: How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology Source: upi.edu URL:
-
[4] Title: How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Source: bumipublikasinusantara.id URL:
-
[3] Title: Optimization of Statin-Loaded Delivery Nanoparticles for Treating Chronic Liver Diseases by Targeting Liver Sinusoidal Endothelial Cells Source: nih.gov URL:
-
[2] Title: Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability Source: mdpi.com URL:
Sources
Safety Operating Guide
Personal protective equipment for handling Sodium 4-hydroxy-3,3-dimethylbutanoate
Comprehensive Safety and Operational Guide: Handling Sodium 4-hydroxy-3,3-dimethylbutanoate
As a Senior Application Scientist, I recognize that handling specialty intermediates requires more than just reading a Safety Data Sheet (SDS). Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6) is a highly specialized aliphatic hydroxy-acid sodium salt. It serves as a critical building block in drug discovery, most notably in the synthesis of eIF2B modulators targeting the Integrated Stress Response (ISR) pathway[1] and pro-apoptotic agents[2].
Because this compound is typically handled as a fine, lyophilized, or milled powder, it presents unique logistical and safety challenges—specifically regarding electrostatic aerosolization and moisture sensitivity. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this chemical safely and accurately.
Part 1: Hazard Assessment & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical behavior of Sodium 4-hydroxy-3,3-dimethylbutanoate[3].
-
Electrostatic Volatility ("Fly-Away" Effect): Fine organic powders with low moisture content accumulate static charge rapidly. When manipulated with standard plastic spatulas, the powder repels and aerosolizes, creating an immediate inhalation hazard and compromising analytical weighing accuracy[4][5].
-
Polarity and Skin Absorption: As a sodium salt of an organic acid, this compound is highly polar and water-soluble. If it contacts unprotected skin, natural sweat can solubilize the powder, facilitating dermal irritation or absorption.
-
Alkalinity: Aqueous solutions of weak organic acid sodium salts are slightly alkaline. This property is critical for validating our decontamination protocols later.
Table 1: Physicochemical Data Summary
| Property | Value / Description | Operational Implication |
| CAS Number | 2108576-19-6 | Verify identity before handling. |
| Molecular Formula | C₆H₁₁NaO₃ | Highly polar; requires moisture-barrier PPE. |
| Molecular Weight | 154.14 g/mol | Fine particulate nature; high risk of aerosolization. |
| Physical Form | Solid (Powder) | Requires static-neutralization during transfer. |
Part 2: PPE Selection Matrix
Do not rely on generic lab attire. Every piece of PPE must serve a mechanistic purpose against the specific hazards of this compound.
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Causality / Scientific Justification |
| Hand Protection | Powder-free Nitrile Gloves (Minimum 4 mil thickness) | Nitrile provides a superior barrier against polar organic salts compared to latex, preventing sweat-induced solubilization. |
| Eye Protection | Indirect-vented Chemical Splash Goggles | Protects against airborne micro-particulates generated by electrostatic repulsion. Standard safety glasses are insufficient. |
| Respiratory / Engineering | Certified Chemical Fume Hood (Face velocity: 80-100 fpm) | Primary containment. If handled outside a hood (not recommended), an N95 or P100 particulate respirator is mandatory. |
| Body Protection | Flame-resistant, static-dissipative lab coat | Prevents the accumulation of static charge on the operator's body, which can transfer to the powder. |
Part 3: Operational Workflow – Safe Weighing and Transfer
When weighing fine powders, the protocol must be a self-validating system . We utilize the analytical balance's own drift as a real-time diagnostic tool to confirm that static hazards have been neutralized and the environment is safe[6][7].
Step-by-Step Methodology:
-
Environmental Preparation: Ensure the fume hood is operating at the correct face velocity. Clear the deck of unnecessary equipment to minimize turbulent air currents.
-
Static Neutralization (Critical Step): Activate an in-chamber ionizing cartridge or anti-static bar inside the analytical balance[5]. Allow it to run for 30 seconds to flood the chamber with balanced positive and negative ions.
-
Tool Selection: Use exclusively anti-static polypropylene (PP) scoops or grounded stainless-steel spatulas to prevent charge transfer[8].
-
Transfer: Carefully transfer the Sodium 4-hydroxy-3,3-dimethylbutanoate into a pre-tared anti-static weigh boat.
-
Self-Validation Check: Close the draft shield and observe the digital readout. If the balance drifts by more than ±0.1 mg over 5 seconds, static charge or air turbulence is still present. Do not proceed. Re-engage the ionizer until the reading is perfectly stable. A stable reading validates that the powder is not aerosolizing.
-
Sealing: Cap the receiving vial tightly before removing it from the fume hood.
Fig 1. Self-validating workflow for weighing and transferring fine chemical powders.
Part 4: Spill Response and Decontamination Plan
A spill of a biologically active intermediate requires immediate, methodical containment[9][10]. Dry sweeping is strictly prohibited as it generates hazardous dust clouds.
Step-by-Step Methodology:
-
Assessment & Evacuation: Determine the spill size. For minor spills (<50g) inside a fume hood, proceed with cleanup. For major spills, evacuate the lab and contact Environmental Health and Safety (EHS)[11].
-
Containment: Do not use a brush. Cover the spilled powder with slightly moist absorbent pads (using water or a mild solvent like isopropanol) to suppress dust generation.
-
Collection: Carefully fold the moist pads inward, trapping the powder. Place the pads and any contaminated anti-static scoops into a hazardous waste bag.
-
Decontamination: Wipe the affected surface with a damp cloth and a mild detergent.
-
Self-Validation Check: Because Sodium 4-hydroxy-3,3-dimethylbutanoate is a basic salt, its residue will raise the pH of water. Swab the cleaned area with a wet pH indicator strip. A reading of pH 7.0 validates that the chemical has been completely removed. If the pH is >7.5, repeat the decontamination wipe.
Fig 2. Decision matrix and operational plan for chemical spill response.
Part 5: Scientific Context – Why Strict Containment Matters
Understanding the downstream biological application of this chemical reinforces the necessity of our safety protocols. Sodium 4-hydroxy-3,3-dimethylbutanoate is utilized to synthesize highly potent modulators of the eIF2B complex [1].
During cellular stress (e.g., viral infection or ER stress), kinases phosphorylate eIF2α, which subsequently inhibits eIF2B, halting protein translation. Drugs synthesized from this intermediate stabilize the eIF2B decamer, overriding this inhibition and rescuing cellular translation[1]. Because the final Active Pharmaceutical Ingredients (APIs) are biologically potent at micro-molar concentrations, cross-contamination of this intermediate via airborne dust can severely compromise subsequent assays and synthetic steps in the laboratory.
Fig 3. The Integrated Stress Response pathway targeted by eIF2B modulators.
References
- Walter, P., et al. "Prodrug modulators of the integrated stress pathway" (US20220251123A1).
-
American Chemical Society (ACS). "Guide for Chemical Spill Response". ACS Safety Guidelines.[Link]
-
Pharmaceutical Technology. "Ionizers for weighing fine powders and fibers". NRD LLC. [Link]
Sources
- 1. US20220251123A1 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 2. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 3. sodium 4-hydroxy-3,3-dimethylbutanoate | CymitQuimica [cymitquimica.com]
- 4. labtron.com [labtron.com]
- 5. NRD - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. scispectrum.in [scispectrum.in]
- 7. accurateweighingscales.com [accurateweighingscales.com]
- 8. Why Laboratories Use Antistatic Polypropylene Scoops for Sample Transfer - Blogs - News [pekybio.com]
- 9. acs.org [acs.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
